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  • Product: Fmoc-D-Dap-OtBu HCl
  • CAS: 2737202-64-9

Core Science & Biosynthesis

Foundational

Fmoc-D-Dap-OtBu·HCl in Advanced Peptide Synthesis: A Technical Guide to Theranostic and Bioconjugate Applications

Executive Summary In the rapidly evolving field of solid-phase peptide synthesis (SPPS) and radiopharmaceutical development, the selection of orthogonal building blocks dictates the ultimate pharmacokinetic viability of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of solid-phase peptide synthesis (SPPS) and radiopharmaceutical development, the selection of orthogonal building blocks dictates the ultimate pharmacokinetic viability of a drug. Fmoc-D-Dap-OtBu·HCl (Synonyms: Fmoc-D-Dpr-OtBu·HCl, Fmoc-D-Dapa-OtBu·HCl; CAS: 2389078-76-4)[1] has emerged as a critical linker and branching moiety. Unlike standard amino acid derivatives, this compound features an inverted protection scheme that allows chemists to engineer highly precise, negatively charged spatial separations within complex peptide scaffolds[2]. This whitepaper explores the mechanistic rationale, pharmacokinetic applications, and self-validating experimental protocols for utilizing Fmoc-D-Dap-OtBu·HCl in drug development.

Chemical Anatomy & The Orthogonal Advantage

To understand the utility of Fmoc-D-Dap-OtBu·HCl, one must analyze its structural anatomy:

  • Dap Core: 2,3-diaminopropionic acid, a non-natural amino acid providing two distinct amine groups.

  • Fmoc Group: Protects the α -amino group, allowing for standard Fmoc-based chain elongation post-coupling.

  • OtBu Group: Protects the α -carboxylic acid as a tert-butyl ester, rendering it inert during chain assembly but cleavable under final acidic conditions.

  • HCl Salt: The side-chain β -amino group is left unprotected (as a hydrochloride salt), serving as the primary nucleophile[1].

The Inverted Coupling Strategy

In traditional SPPS, derivatives like Fmoc-D-Dap(Boc)-OH are used to couple the α -carboxyl group to the resin, leaving the side-chain protected[3]. Fmoc-D-Dap-OtBu·HCl reverses this polarity. By utilizing the free β -amine to attack a resin-bound carboxylate, chemists form a stable isopeptide bond . This orthogonal strategy ensures that the α -carboxylate remains masked until global cleavage with Trifluoroacetic acid (TFA), at which point it is unmasked to yield a free carboxylic acid[2].

Workflow A Resin-Bound Peptide (Free -COOH) C Isopeptide Bond Formation (TBTU/HOAt/Collidine) A->C B Fmoc-D-Dap-OtBu·HCl (Free β-NH2) B->C D Fmoc Deprotection (Exposes α-NH2) C->D E Attach Prosthetic Group (e.g., SiFA) D->E F TFA Cleavage (Removes OtBu -> Free α-COOH) E->F

Caption: Workflow demonstrating the inverted coupling strategy of Fmoc-D-Dap-OtBu·HCl in SPPS.

Core Application: Radiohybrid (rh) Tracers & Theranostics

The most prominent application of Fmoc-D-Dap-OtBu·HCl is in the development of Radiohybrid (rh) Tracers —molecules designed for both diagnostic imaging (e.g., 18 F PET) and targeted radionuclide therapy (e.g., 177 Lu)[2].

The Lipophilicity Challenge

Modern radiotracers often utilize Silicon-based Fluoride Acceptors (SiFA) for efficient 18 F labeling. However, the extreme lipophilicity of the SiFA moiety drives the tracer toward slow hepatic (liver) clearance. This results in high background radiation in the abdomen, obscuring tumor visualization and increasing off-target radiation dose[2].

The Dap-OtBu Solution

Inserting Fmoc-D-Dap-OtBu·HCl between the targeting pharmacophore (e.g., DOTA-TATE) and the SiFA group solves this via two mechanisms[2]:

  • Spatial Separation: It acts as a physical spacer, preventing the bulky SiFA group from sterically hindering the peptide's binding to its target receptor (e.g., somatostatin receptor 2).

  • Hydrophilic Shift: Upon final TFA cleavage, the OtBu group is removed, generating a free α -carboxylate. At physiological pH, this deprotonated state introduces a localized negative charge (-1). This precisely engineered hydrophilicity counteracts the lipophilic SiFA group, shifting the in vivo clearance pathway from hepatic to renal (kidney), thereby drastically improving image contrast and safety profiles[2].

PK_Optimization Problem Highly Lipophilic Radiotracer (e.g., SiFA-conjugated) Consequence Hepatic Clearance & High Background Signal Problem->Consequence Solution Insert Fmoc-D-Dap-OtBu Linker Consequence->Solution Optimization Mech1 Spatial Separation (Preserves Receptor Affinity) Solution->Mech1 Mech2 Generates Free α-Carboxylate (Adds Negative Charge) Solution->Mech2 Result Renal Clearance & Improved Image Contrast Mech1->Result Mech2->Result

Caption: Logical relationship showing how the Dap linker shifts tracer clearance from hepatic to renal.

Data Presentation: Physicochemical Impact of Linker Selection

Selecting the correct linker is a mathematical balance of charge and sterics. The table below summarizes why Fmoc-D-Dap-OtBu·HCl is prioritized over standard linkers in theranostic development.

Linker TypeStructural FeaturePost-Cleavage ChargeLipophilicity ImpactPrimary Application
Alkyl Spacers (e.g., Ahx) Hydrocarbon chainNeutral (0)IncreasesSimple fluorophore conjugation
PEGylated Spacers (e.g., O2Oc) Ethylene glycol repeatsNeutral (0)DecreasesGeneral solubility enhancement
Fmoc-D-Dap-OtBu·HCl Isopeptide branch + α -COOHNegative (-1)Significantly DecreasesRadiotracer PK tuning, Renal clearance shift[2]
Fmoc-D-Dap(Boc)-OH Standard peptide bond + β -NH2Positive (+1)DecreasesCationic peptide mimetics, DOTA conjugation[3]

Experimental Methodology: Self-Validating Coupling Protocol

To ensure high-yield incorporation of Fmoc-D-Dap-OtBu·HCl into a peptide scaffold, the coupling environment must be tightly controlled. The following protocol utilizes a highly optimized activation strategy to prevent epimerization and ensure complete conversion of the sterically distinct β -amine[2].

Protocol: Isopeptide Bond Formation via Side-Chain Coupling

Objective: To couple the free β -amine of Fmoc-D-Dap-OtBu·HCl to an N-terminally deprotected, resin-bound peptide featuring a free carboxylic acid.

Reagents Required:

  • Resin-bound peptide (1.0 equiv)

  • Fmoc-D-Dap-OtBu·HCl (1.5 equiv)

  • TBTU (1.5 equiv)

  • HOAt (1.5 equiv)

  • 2,4,6-Trimethylpyridine (Collidine) (5.0 equiv)

  • Anhydrous DMF and DCM

Step-by-Step Procedure & Causality:

  • Preactivation of the Carboxylate:

    • Action: Mix TBTU (1.5 equiv), HOAt (1.5 equiv), and 2,4,6-Trimethylpyridine (5.0 equiv) in 3 mL of DMF. Add this solution to the resin-bound peptide and agitate for exactly 2 minutes at room temperature[2].

    • Causality: TBTU and HOAt rapidly form an active ester. HOAt is specifically chosen over standard HOBt due to the neighboring-group effect of its pyridine nitrogen, which accelerates the reaction for sterically demanding couplings. Collidine is utilized as the base instead of DIPEA because its steric bulk prevents it from acting as a nucleophile, providing a controlled basic environment that minimizes epimerization of the activated carboxylate.

  • Nucleophilic Addition:

    • Action: Dissolve Fmoc-D-Dap-OtBu·HCl (1.5 equiv) in 2 mL of DMF. Add this to the preactivated resin mixture and shake continuously for 2 hours at room temperature[2].

    • Causality: The hydrochloride salt of the β -amine is neutralized in situ by the excess collidine, freeing the primary amine to attack the active ester and form a stable isopeptide bond. The extended 2-hour duration guarantees complete conversion, preventing the formation of complex deletion peptides that are difficult to separate via HPLC later.

  • Resin Washing and Preparation:

    • Action: Drain the reaction vessel. Wash the resin 6 times with DMF (5 mL each), followed by 4 times with DCM (5 mL each)[2].

    • Causality: DMF effectively solubilizes and removes polar byproducts (such as tetramethylurea generated from TBTU) and unreacted Fmoc-D-Dap-OtBu·HCl. The subsequent DCM washes shrink and swell the polystyrene-based resin matrix, mechanically flushing out any trapped organics to ensure absolute purity before the subsequent Fmoc deprotection step.

References

  • Title: Fmoc-D-Dap-OtBu.HCl - Bapeks Source: Bapeks Ltd. URL: [Link]

  • Title: (SiFA)SeFe: A Hydrophilic Silicon-Based Fluoride Acceptor Enabling Versatile Peptidic Radiohybrid Tracers Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

Fmoc-D-Dap-OtBu HCl: A Strategic Building Block for Advanced Peptide Synthesis and Bioconjugation

Executive Summary Fmoc-D-Dap-OtBu HCl is a highly specialized, orthogonally protected amino acid derivative utilized in advanced solid-phase peptide synthesis (SPPS). Unlike standard amino acids that polymerize sequentia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fmoc-D-Dap-OtBu HCl is a highly specialized, orthogonally protected amino acid derivative utilized in advanced solid-phase peptide synthesis (SPPS). Unlike standard amino acids that polymerize sequentially via their α-carboxyl groups, this D-2,3-diaminopropionic acid derivative functions as an "inverse" building block. By masking both the α-amine and α-carboxyl groups, it isolates the β-amine as the sole reactive nucleophile.

This technical guide dissects its chemical properties, mechanistic utility, and provides a validated experimental protocol for its integration into complex bioconjugates, such as theranostic radiohybrid tracers.

Chemical Architecture and Physical Properties

Fmoc-D-Dap-OtBu HCl is the hydrochloride salt of N-α-Fmoc-protected, C-α-tert-butyl-protected D-2,3-diaminopropionic acid. The1 to confer resistance against endogenous proteases, thereby enhancing the in vivo half-life of the resulting peptide construct[1].

Quantitative Data Summary
PropertyValue
IUPAC Name N-α-(9-Fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid t-butyl ester hydrochloride
CAS Number [];3[3]
Molecular Formula C₂₂H₂₇ClN₂O₄ (C₂₂H₂₆N₂O₄ • HCl)[]
Molecular Weight 418.91 g/mol []
Appearance Colorless solid / White powder[1]
Storage Temperature +2 °C to +8 °C[3]
Primary Reactive Group β-primary amine (side chain, as HCl salt)
Orthogonal Protection N-α-Fmoc (Base-labile), C-α-OtBu (Acid-labile)

Mechanistic Role in Orthogonal Synthesis

In conventional SPPS, chain elongation occurs by reacting the activated α-carboxyl of an incoming amino acid with the free N-terminus of the resin-bound peptide. Fmoc-D-Dap-OtBu HCl subverts this paradigm to enable complex architectural branching.

  • The Inverse Coupling Strategy: Because the α-carboxyl is protected by an acid-labile tert-butyl (OtBu) ester and the α-amine is protected by a base-labile Fmoc group, the molecule cannot undergo standard α-to-α polymerization. Instead, the1[1].

  • Branching and Spacer Utility: This building block is typically coupled to a free side-chain carboxyl (e.g., Asp or Glu) or a terminal carboxyl on a resin-bound construct. Once the β-amine forms an amide bond, the Fmoc group can be removed to expose the α-amine, allowing the peptide chain to grow in a new vector. Upon final global cleavage with Trifluoroacetic acid (TFA), the OtBu group is removed, leaving a free carboxylic acid that introduces a localized negative charge.

Reactivity Core Fmoc-D-Dap-OtBu HCl (Core Scaffold) Fmoc N-α-Fmoc (Base-Labile) Core->Fmoc α-Amine Protection tBu C-α-OtBu (Acid-Labile) Core->tBu α-Carboxyl Protection BetaAmine β-NH2 • HCl (Nucleophilic) Core->BetaAmine Free Side-Chain Action1 Piperidine Cleavage (Chain Elongation) Fmoc->Action1 Action2 TFA Cleavage (Yields Free -COOH) tBu->Action2 Action3 Amide Coupling (Branching Point) BetaAmine->Action3

Figure 1: Orthogonal protection and reactivity profile of Fmoc-D-Dap-OtBu HCl.

Experimental Protocol: Side-Chain Conjugation Workflow

The following protocol outlines the conjugation of Fmoc-D-Dap-OtBu HCl to a resin-bound peptide containing a free carboxylic acid. This methodology is engineered as a self-validating system, ensuring high coupling efficiency while suppressing epimerization.

Step-by-Step Methodology
  • Resin Preparation: Swell the resin-bound peptide (1.0 equiv, containing a free -COOH) in Dimethylformamide (DMF) for 30 minutes.

  • Pre-activation (Causality for High Fidelity): To the resin, add a1. Agitate for 2 minutes[1].

    • Expert Insight: HOAt is selected over HOBt due to its adjacent nitrogen atom, which provides an anchimeric assist to accelerate coupling and suppress racemization. Collidine, a sterically hindered base, is utilized instead of standard DIPEA to prevent base-catalyzed epimerization of the activated carboxylate during the pre-activation phase.

  • Nucleophilic Conjugation: Dissolve Fmoc-D-Dap-OtBu·HCl (1.5 equiv) in 2 mL of DMF. Add this solution to the pre-activated resin and 1[1].

    • Expert Insight: The extended 2-hour coupling time compensates for the steric bulk of the Fmoc and OtBu groups surrounding the β-amine nucleophile.

  • Washing and System Validation: Drain the reaction vessel.1[1].

    • Validation: This rigorous washing sequence is critical. DMF removes polar byproducts (like the urea derivative of TBTU), while DCM shrinks the resin slightly to flush out trapped hydrophobic impurities. Failure to remove residual collidine or unreacted Fmoc-D-Dap-OtBu will cause false positives in subsequent deprotection steps.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to cleave the N-α-Fmoc group, liberating the α-amine for subsequent standard SPPS elongation.

Workflow Step1 1. Pre-activation Peptide-COOH + TBTU/HOAt/Collidine Step2 2. Nucleophilic Conjugation Add Fmoc-D-Dap-OtBu·HCl (2h, RT) Step1->Step2 Step3 3. Washing & Validation DMF/DCM Washes to Remove Urea Step2->Step3 Step4 4. Fmoc Deprotection 20% Piperidine in DMF Step3->Step4 Step5 5. Subsequent Elongation Standard SPPS on exposed α-Amine Step4->Step5

Figure 2: Experimental workflow for side-chain conjugation via Fmoc-D-Dap-OtBu HCl.

Advanced Applications in Drug Development

Fmoc-D-Dap-OtBu HCl has become a cornerstone in the synthesis of theranostic radiohybrid (rh) tracers. For example, in the development of (SiFA)SeFe-rhTATE tracers targeting the somatostatin receptor 2 (sstR2), this building block serves two critical pharmacokinetic functions[1]:

  • Spatial Separation: By bridging the chelator (e.g., DOTA) and the binding motif (TATE), the Dap linker 1, preventing the bulky radiometal complex from sterically hindering receptor binding[1].

  • Charge Modulation: Following global TFA cleavage, the OtBu group is removed to yield a free carboxylic acid. In physiological conditions, this deprotonated state1 and improve renal clearance profiles[1].

References

  • Title: (SiFA)
  • Title: Fmoc-D-Dap-OtBu.
  • Title: D-Amino Acids - Fmoc-D-Dap-OtBu HCl Source: BOC Sciences URL

Sources

Foundational

Stereochemistry and Chiral Purity of Fmoc-D-Dap-OtBu HCl: A Technical Guide for Orthogonal Peptide Synthesis

Executive Summary In the development of advanced peptide therapeutics, radiopharmaceuticals, and antibody-drug conjugate (ADC) linkers, the incorporation of non-proteinogenic D-amino acids is a critical strategy to confe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced peptide therapeutics, radiopharmaceuticals, and antibody-drug conjugate (ADC) linkers, the incorporation of non-proteinogenic D-amino acids is a critical strategy to confer proteolytic stability and enforce specific spatial geometries[1]. Among these building blocks, Fmoc-D-Dap-OtBu HCl (N-alpha-Fmoc-D-2,3-diaminopropionic acid tert-butyl ester hydrochloride) stands out as a highly specialized, tri-orthogonal scaffold.

This whitepaper provides an in-depth mechanistic analysis of Fmoc-D-Dap-OtBu HCl. We dissect the causality behind its structural formulation, the stereochemical vulnerabilities inherent to diaminopropionic acid (Dap) derivatives, and the self-validating analytical protocols required to preserve and quantify its chiral purity during complex syntheses.

Structural Profiling and the Causality of the Hydrochloride Salt

Fmoc-D-Dap-OtBu HCl (CAS 2389078-76-4) is uniquely designed for site-specific side-chain derivatization prior to backbone elongation[2].

The Tri-Orthogonal System

The molecule features three distinct reactive nodes, each governed by orthogonal cleavage conditions:

  • α -Amine (Fmoc): Base-labile (typically cleaved by 20% piperidine).

  • α -Carboxyl (OtBu): Acid-labile (cleaved by concentrated Trifluoroacetic acid, TFA).

  • β -Amine (Free, HCl salt): Available for immediate acylation, alkylation, or reductive amination.

Why is it supplied as an HCl salt?

The free β -amine of Dap is highly nucleophilic. If Fmoc-D-Dap-OtBu were stored as a free base, it would be prone to auto-degradation via intermolecular aminolysis—where the β -amine of one molecule attacks the OtBu ester or the Fmoc carbamate of an adjacent molecule. Supplying the molecule as a hydrochloride salt protonates the amine ( −NH3+​ ), rendering it non-nucleophilic and ensuring long-term shelf stability[2]. During synthesis, a carefully selected non-nucleophilic base must be used to liberate the free amine in situ without triggering premature Fmoc cleavage.

Table 1: Physicochemical Properties of Fmoc-D-Dap-OtBu HCl
PropertySpecification
Systematic Name N α -Fmoc-D-2,3-diaminopropionic acid tert-butyl ester hydrochloride
CAS Number 2389078-76-4[2]
Molecular Formula C22H27ClN2O4[2]
Molecular Weight 418.9 g/mol [2]
Stereochemistry D-configuration (R-absolute configuration at α -carbon)
Storage Condition +2 °C to +8 °C, desiccated[2]

Stereochemical Preservation: Bypassing the Oxazolone Pathway

The primary challenge in peptide synthesis is the risk of epimerization at the α -carbon, which converts the desired D-enantiomer into an L-enantiomer impurity. Diastereomeric peptides often exhibit drastically reduced receptor binding affinities and altered pharmacokinetic profiles[1].

Mechanistic Risk Analysis

Epimerization typically occurs via two pathways:

  • The Oxazolone Mechanism: Occurs when the α -carboxyl group is activated (e.g., as an OAt or OBt ester). The nucleophilic oxygen of the adjacent carbamate (Fmoc) attacks the activated carbonyl, forming an oxazolone ring. The α -proton becomes highly acidic and easily abstracted by base, leading to racemization[3].

  • Direct Enolization: A base-catalyzed abstraction of the α -proton, independent of carboxyl activation.

The Fmoc-D-Dap-OtBu Advantage: Because the initial functionalization of this building block occurs at the β -amine (e.g., attaching a DOTA chelator for radiolabeling), the α -carboxyl remains protected as an unactivated tert-butyl ester. This completely blocks the oxazolone pathway during side-chain derivatization. The only residual risk is direct enolization, which is mitigated by avoiding strong, unhindered bases[4].

G A Chiral Integrity of D-Dap B Oxazolone Mechanism (a-COOH Activation) A->B Risk during peptide coupling C Direct Enolization (Base-Catalyzed) A->C Risk during side-chain acylation D Mitigation: OtBu Protection Blocks Oxazolone B->D Prevented by E Mitigation: Hindered Bases (e.g., Collidine) C->E Prevented by

Caption: Logic tree illustrating epimerization mechanisms and structural/chemical mitigations for Fmoc-D-Dap-OtBu HCl.

Experimental Workflows (Self-Validating Systems)

To ensure the integrity of the Fmoc group and the D-stereocenter, the following protocols utilize specific kinetic controls.

Protocol 1: Site-Specific β -Amine Acylation (e.g., Chelator Attachment)

This protocol is adapted from methodologies used in the synthesis of complex radiotracers (e.g., SiFA-rhTATE)[4][5].

Causality Check: Why pre-activate the payload? Mixing the payload, coupling reagent, and Fmoc-D-Dap-OtBu HCl simultaneously allows the free β -amine to react directly with uronium coupling reagents (like HATU), forming a dead-end guanidinium adduct. Pre-activation ensures the amine only encounters the activated ester[4]. Furthermore, using 2,4,6-trimethylpyridine (collidine) instead of DIPEA provides sufficient basicity to neutralize the HCl salt without triggering premature Fmoc cleavage.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid payload (1.0 equiv) in anhydrous DMF. Add TBTU (1.5 equiv), HOAt (1.5 equiv), and 2,4,6-trimethylpyridine (collidine, 5.0 equiv)[4].

  • Incubation: Stir the mixture for 2–5 minutes at room temperature to ensure complete formation of the active OAt-ester.

  • Neutralization & Coupling: Add Fmoc-D-Dap-OtBu HCl (1.5 equiv) to the pre-activated solution[4]. The collidine liberates the β -amine in situ.

  • Reaction Monitoring: Shake for 2 hours at room temperature. Monitor via LC-MS. The mass of the intact Fmoc-protected product must be confirmed; any loss of 222 Da indicates unwanted Fmoc cleavage.

  • Purification: Extract with EtOAc, wash with brine, dry over MgSO 4​ , and purify via flash chromatography[5].

G A Fmoc-D-Dap-OtBu HCl (Stable Precursor) B Neutralization & Acylation (Collidine + Activated Payload) A->B  in situ free base   C Beta-Amine Derivatized Intermediate B->C  Payload attached   D TFA Treatment (OtBu Cleavage) C->D  Expose a-COOH   E Piperidine Treatment (Fmoc Cleavage) C->E  Expose a-NH2  

Caption: Orthogonal synthesis workflow utilizing the independent cleavage conditions of Fmoc and OtBu groups.

Analytical Quantification of Chiral Purity

Determining the enantiomeric excess (ee) of D-Dap requires derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) followed by reversed-phase HPLC[6].

Critical Analytical Pitfall: Literature demonstrates that diaminopropionic acid (Dap) is highly susceptible to racemization during harsh acidic hydrolysis (e.g., 6N HCl at 110 °C for 24 hours)[7]. If an intact peptide is hydrolyzed to check the chiral purity of incorporated Dap, the assay itself will generate false-positive L-Dap impurities[7]. Therefore, chiral validation must be performed directly on the Fmoc-D-Dap-OtBu building block (post-deprotection) under mild conditions[6].

Protocol 2: Mild Marfey's Derivatization for Dap
  • Sample Preparation: Deprotect a 1 mg sample of Fmoc-D-Dap-OtBu HCl using 20% piperidine (to remove Fmoc) and 95% TFA (to remove OtBu). Lyophilize to obtain the free D-Dap amino acid.

  • Derivatization: Mix 80 µL of the D-Dap aqueous solution with 20 µL of Marfey's reagent (50 mM in acetone) and 20 µL of 1M NaHCO 3​ [6].

  • Incubation: Incubate in a 40–42 °C water bath for exactly 30 minutes. Note: Exceeding this temperature risks base-catalyzed enolization during the assay.[6]

  • Quenching: Stop the reaction by adding 10 µL of 2M HCl[6].

  • HPLC Analysis: Inject onto a C18 reversed-phase column using a linear gradient of Acetonitrile (with 0.1% TFA) in Water. The L-Dap-FDAA and D-Dap-FDAA diastereomers will elute with distinct retention times (typically ΔtR​>2 min).

Table 2: Epimerization Risk Matrix for Dap Derivatives
Synthesis StageMechanism of EpimerizationRisk LevelValidated Mitigation Strategy
β -Amine Acylation Direct EnolizationLowUse sterically hindered bases (Collidine) instead of DIPEA[4].
α -Carboxyl Activation Oxazolone FormationHighUse Oxyma/DIC or COMU to suppress oxazolone formation[3].
Peptide Hydrolysis (Assay) Acid-Catalyzed RacemizationCriticalAvoid 6N HCl hydrolysis; perform Marfey's assay on pre-assembly building blocks[6][7].

References

  • Bapeks Ltd. "Fmoc-D-Dap-OtBu.HCl - Bapeks". bapeks.com. Available at: [Link]

  • Wängler, C., et al. "(SiFA)SeFe: A Hydrophilic Silicon-Based Fluoride Acceptor Enabling Versatile Peptidic Radiohybrid Tracers". PMC/NIH. Available at:[Link]

  • ACS Publications. "Structure-Activity Relationship Studies of Targeting Ligands against Breast Cancer Cells". pubs.acs.org. Available at: [Link]

  • ResearchGate. "Extracted-ion chromatograms from advanced Marfey's analysis...". researchgate.net. Available at:[Link]

  • OSTI.gov. "A pyridoxal 5'-phosphate- dependent Mannich Cyclase". osti.gov. Available at: [Link]

Sources

Exploratory

Fmoc-D-Dap-OtBu HCl: A Technical Whitepaper on Properties, Safety Data, and Advanced Peptide Conjugation Strategies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Chemical identity, material safety, mechanistic applications, and self-validating synthetic protocols. Executive Summary In the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Chemical identity, material safety, mechanistic applications, and self-validating synthetic protocols.

Executive Summary

In the rapidly evolving landscape of peptide engineering and radiopharmaceutical development, orthogonal branching strategies are critical for synthesizing complex bioconjugates. Fmoc-D-Dap-OtBu HCl (N-α-Fmoc-D-2,3-diaminopropionic acid tert-butyl ester hydrochloride) serves as a highly specialized, bifunctional building block. By providing a free, nucleophilic β-amine (as a hydrochloride salt) alongside orthogonally protected α-amine (Fmoc) and α-carboxylate (OtBu) groups, this D-enantiomer enables precise, site-specific conjugation. This whitepaper details its physicochemical properties, safety protocols, and field-proven methodologies for integrating this linker into solid-phase peptide synthesis (SPPS) and radiohybrid tracer development[1].

Chemical Identity & Physicochemical Properties

Understanding the exact structural configuration of Fmoc-D-Dap-OtBu HCl is essential for predicting its behavior during SPPS. Unlike standard Fmoc-protected amino acids where the α-amine is free after deprotection, this molecule is introduced via its side-chain β-amine, making it an ideal candidate for bridging carboxylate-terminated targeting vectors[1].

PropertyValue
Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid tert-butyl ester hydrochloride
CAS Number (HCl Salt) 2737202-64-9[]
CAS Number (Free Base) 2389078-76-4[3]
Molecular Formula C₂₂H₂₇ClN₂O₄ (or C₂₂H₂₆N₂O₄ · HCl)
Molecular Weight 418.91 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC) > 99%[3]
Storage Conditions 2–8 °C, desiccated, under inert gas (Argon/Nitrogen)

Material Safety Data Sheet (MSDS) & Handling Guidelines

While Fmoc-D-Dap-OtBu HCl is not classified as a highly hazardous substance under standard GHS criteria, its hydrochloride salt nature and hygroscopicity require strict Good Laboratory Practice (GLP)[4].

  • Hazard Identification: May cause mild mechanical irritation to the eyes, respiratory tract, and skin. It is not classified as acutely toxic, carcinogenic, or mutagenic[4].

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory. Handling should occur within a well-ventilated fume hood to prevent inhalation of fine crystalline dust.

  • First Aid Measures:

    • Eye Contact: Flush with copious amounts of water for 15 minutes; ensure adequate flushing by separating the eyelids.

    • Skin Contact: Wash immediately with soap and water.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Storage & Stability: The compound is highly hygroscopic. Exposure to ambient moisture can lead to the dissociation of the HCl salt and slow hydrolysis of the acid-labile OtBu ester. Store strictly at 2–8 °C in tightly sealed containers backfilled with an inert gas[3].

Mechanistic Role in Advanced Peptide Engineering

Proteolytic Stability via D-Enantiomerization

The incorporation of the D-enantiomer of 2,3-diaminopropionic acid (D-Dap) is a deliberate design choice in drug development. Endogenous proteases are highly stereospecific for L-amino acids; thus, utilizing the D-isomer significantly enhances the in vivo metabolic stability and half-life of the resulting peptide therapeutic or radiotracer[1].

Orthogonal Branching & Linker Chemistry

Fmoc-D-Dap-OtBu HCl is uniquely suited for bridging molecules. The free β-amine reacts readily with activated carboxylates. Once coupled, the Fmoc group can be removed under mild basic conditions (20% piperidine) to expose the α-amine for further chain elongation. Later, global acidic cleavage removes the OtBu group, unmasking the α-carboxylic acid[1].

Application in Radiohybrid Tracers (SiFA-rhTATE)

In the synthesis of theranostic radiohybrid tracers, such as those targeting the somatostatin receptor (sstR2), Fmoc-D-Dap-OtBu HCl acts as a critical spacer. When bridged to a DOTA-TATE core, the Dap linker increases the spatial distance between the bulky radiolabeling prosthetic group (e.g., a Silicon-Fluoride Acceptor, SiFA) and the receptor-binding motif. Furthermore, upon OtBu deprotection, the resulting free carboxylate introduces a localized negative charge. This deprotonated state drastically increases the hydrophilicity of the tracer, improving renal clearance and overall in vivo stability[1].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocol outlines the precise causality behind each reagent choice during the coupling of Fmoc-D-Dap-OtBu HCl to a resin-bound carboxylate[1].

Protocol: Amide Coupling to a Resin-Bound Carboxylate

Step 1: Carboxylate Pre-Activation

  • Action: To a resin-bound peptide featuring a free carboxylate (1.0 equiv), add a solution of TBTU (1.5 equiv) and HOAt (1.5 equiv) in anhydrous DMF (3 mL).

  • Causality: TBTU forms an active ester with the carboxylate. HOAt is utilized instead of HOBt because the nitrogen in the pyridine ring of HOAt provides a neighboring group effect that accelerates the reaction and drastically suppresses epimerization of the activated carboxylate.

Step 2: Base Neutralization

  • Action: Add 2,4,6-Trimethylpyridine (collidine) (5.0 equiv) to the activation mixture and agitate for 2 minutes[1].

  • Causality: Because the β-amine of the D-Dap linker is an HCl salt, it must be neutralized to become nucleophilic. Collidine is chosen over stronger bases like DIPEA because it is a sterically hindered, non-nucleophilic base that effectively neutralizes the HCl salt without risking premature cleavage of the base-labile Fmoc group.

Step 3: Linker Coupling

  • Action: Add Fmoc-D-Dap-OtBu HCl (1.5 equiv) dissolved in 2 mL of DMF to the pre-activated resin. Shake at room temperature for 2 hours[1].

  • Validation: Perform a micro-cleavage and analyze via LC-MS to confirm the mass shift corresponding to the addition of the linker. Do not rely solely on colorimetric tests (like the Kaiser test) here, as the starting material is a carboxylate, not a free amine.

Step 4: Orthogonal Deprotection

  • Action (Fmoc Removal): Treat the resin with 20% Piperidine in DMF (2 x 10 min) to expose the α-amine for subsequent conjugation (e.g., attaching the SiFA building block).

  • Action (Global Cleavage): Treat the final synthesized construct with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.

  • Causality: The high concentration of Trifluoroacetic acid (TFA) simultaneously cleaves the peptide from the solid support and hydrolyzes the OtBu ester, generating the critical free α-carboxylate required for tracer hydrophilicity[1].

Visualizations

SPPS_Workflow A 1. Carboxylate-Terminated Resin Peptide B 2. Pre-Activation (TBTU / HOAt / Collidine) A->B Add Reagents C 3. Linker Coupling (Fmoc-D-Dap-OtBu HCl) B->C Add Linker D 4. Fmoc Deprotection (20% Piperidine/DMF) C->D Wash & Deprotect E 5. Orthogonal Conjugation (e.g., SiFA Acceptor) D->E Add Conjugate F 6. Global Cleavage (TFA / Scavengers) E->F Acidic Cleavage

Figure 1: SPPS workflow utilizing Fmoc-D-Dap-OtBu HCl for orthogonal peptide branching.

Radiotracer_Pathway N1 Targeting Vector (DOTA-TATE) N2 D-Dap Linker (Charge & Spacing) N1->N2 Amide Coupling N3 SiFA Acceptor (Fluoride Binding) N2->N3 Conjugation N4 Radiohybrid Tracer ([18F]SiFA-rhTATE) N3->N4 18F-Labeling

Figure 2: Synthesis pathway of radiohybrid tracers using a D-Dap linker for diagnostic imaging.

References

  • Bapeks Ltd. "Fmoc-D-Dap-OtBu.HCl Product Specifications." bapeks.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD0KDiTo_O1ZHhXmggbik42YKPgoKbb_ZpcUyUeiuhk_lzOHwgEFNSWYc7_x_q510zmDtCsRMxuBBE_lGPjizGxzhiBOfTLGVov5zrfoMV_OhpuLKoeSiwW-TpKdtayQZmnAg=]
  • BOC Sciences. "D-Amino Acids - BOC Sciences: Fmoc-D-Dap-OtBu HCl." bocsci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSbQs54wKdf7OGw_pkyMuLI-ovQB3NM-xFmQhmcXFz1Rmbio3Zkwc_xJ7xC5a7Y2CgAYErqc1elfpWQT5H6rcKHy7AOZyngBegD_wrX_DY0hBoZzdiB91xjun6-7y4kJW-33gCjp5P9kjV7x0BIHAKtcjz4YIsrscX7tkMT6s=]
  • Wängler, C., et al. "(SiFA)SeFe: A Hydrophilic Silicon-Based Fluoride Acceptor Enabling Versatile Peptidic Radiohybrid Tracers." Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbe_53GWPbY2CVlHax1IktxsNZ3hr-KZRp51TAFn068sdGFXBKZP_vSv4F4nvYqzHNvoFRJAz1utrEwI8m4_UXVVFvNnr-HlarW963P7TDWWofnNM1WTbjNFA2Mb3OWRVtk1WR7qgcDG3aUdIBEdQ=]
  • Iris Biotech GmbH. "Safety Data Sheet: Fmoc-L-Dap-OtBu*HCl (Analogous Safety Data)." iris-biotech.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz_jJNKJvQ_j3C30xNNSWiO5kOhCKRUL9ebQKlAa6o7ayRohE62F4oj6Z-FAZ_oDotUK8ywQh7r_Ku4FHfMJgdSyj4xgScDEWmLpnTN0WCYvT9-BrlD79UkqEFI5dPca52Cp3v0BgNplNI5JzMjzhPbnK58NxK9Ylm]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for Coupling Fmoc-D-Dap-OtBu·HCl in Solid-Phase Peptide Synthesis

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale In modern peptide engineering,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

In modern peptide engineering, the synthesis of branched peptides, peptidomimetics, and theranostic radiohybrid tracers often requires the introduction of orthogonal branching points[1]. Fmoc-D-Dap-OtBu·HCl (Fmoc-D-2,3-diaminopropionic acid tert-butyl ester hydrochloride) serves as a premier bifunctional building block for these applications.

Unlike standard Solid-Phase Peptide Synthesis (SPPS) where an incoming amino acid's carboxyl group is activated, utilizing Fmoc-D-Dap-OtBu·HCl involves a "reverse-coupling" strategy. The α -amine is protected by an Fmoc group, and the α -carboxyl is protected as a tert-butyl (OtBu) ester. This leaves the β -amine (side chain) as the sole reactive nucleophile, designed to couple with a resin-bound free carboxyl group (e.g., the side chain of Asp/Glu or a terminal linker).

The Causality of Stoichiometry: Why Base Equivalents Matter

A critical point of failure in this synthesis is the mismanagement of the hydrochloride (HCl) salt. Because the β -amine is protonated, it is entirely non-nucleophilic. To drive the reaction, the base (typically N,N-Diisopropylethylamine, DIPEA) must be calculated to perform two distinct functions simultaneously:

  • Activation Catalyst: Maintain the basic environment required for the coupling reagent (e.g., HATU) to form the active ester[2].

  • In Situ Neutralization: Completely neutralize the HCl salt of the Dap building block to liberate the free primary amine.

Failure to account for the exact equivalents needed for both functions will result in a stalled reaction and truncated peptide sequences.

Reaction Pathway Dynamics

ReactionPathway Resin Resin-bound Peptide (Free -COOH) Activator Activated Ester Intermediate Resin->Activator HATU / DIPEA Activation Product Coupled Product Resin-CO-NH-Dap(Fmoc)-OtBu Activator->Product Amide Bond Formation Dap Fmoc-D-Dap-OtBu·HCl (Free β-NH2) Dap->Product Neutralization & Nucleophilic Attack

Fig 1: Reaction pathway for coupling Fmoc-D-Dap-OtBu·HCl to a resin-bound carboxyl group.

Quantitative Data: Coupling Conditions Comparison

To accommodate different peptide sequences, two primary coupling systems are recommended. The table below summarizes the exact stoichiometric requirements to ensure a self-validating, high-yield reaction.

ParameterHATU / DIPEA ProtocolDIC / OxymaPure Protocol
Resin (Free -COOH) 1.0 eq1.0 eq
Coupling Reagent 2.0 eq HATU3.0 eq DIC + 3.0 eq OxymaPure
Base for Activation 4.0 eq DIPEANone required
Fmoc-D-Dap-OtBu·HCl 2.0 eq3.0 eq
Base for Neutralization 2.0 eq DIPEA3.0 eq DIPEA
Total Base (DIPEA) 6.0 eq 3.0 eq
Reaction Time 2 hours3 hours
Primary Advantage Highest efficiency for sterically hindered sites[2].Avoids guanidinylation side-reactions.

Step-by-Step Experimental Protocol (HATU/DIPEA Method)

Materials Required:

  • Fmoc-D-Dap-OtBu·HCl (MW: 418.91 g/mol )

  • Resin bearing a free carboxyl group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) and DCM (Dichloromethane)

Methodology:

  • Resin Swelling: Transfer the resin (1.0 eq) to a solid-phase synthesis reactor. Add sufficient DMF to cover the resin bed and agitate gently for 30 minutes to fully swell the polymer matrix, maximizing the accessibility of the carboxyl sites.

  • Pre-Activation of the Carboxyl Group: Drain the DMF. Prepare a solution of HATU (2.0 eq) in a minimal volume of DMF. Add this to the resin, immediately followed by DIPEA (4.0 eq). Agitate for 3 to 5 minutes. Insight: This brief pre-activation forms the highly reactive OAt-ester intermediate.

  • Neutralization and Amide Coupling: In a separate vial, dissolve Fmoc-D-Dap-OtBu·HCl (2.0 eq) in DMF. Add DIPEA (2.0 eq) directly to this vial and vortex briefly to neutralize the HCl salt. Immediately transfer this neutralized solution to the pre-activated resin. Agitate the reaction mixture at room temperature for 2 hours.

  • Washing: Drain the reaction cocktail. Wash the resin thoroughly to remove excess reagents and the urea byproduct: DMF (5 × 1 min) followed by DCM (5 × 1 min).

Workflow Visualization

Workflow S1 Step 1: Resin Swelling DMF (30 min) S2 Step 2: Carboxyl Activation HATU (2.0 eq) + DIPEA (4.0 eq) S1->S2 S3 Step 3: Base Neutralization Fmoc-D-Dap-OtBu·HCl (2.0 eq) + DIPEA (2.0 eq) S2->S3 S4 Step 4: Amide Coupling React at RT for 2 hours S3->S4 S5 Step 5: Verification Wash & LC-MS Microcleavage S4->S5

Fig 2: Step-by-step workflow for the solid-phase coupling of Fmoc-D-Dap-OtBu·HCl.

Analytical Verification & Self-Validation

A common pitfall in reverse-coupling strategies is the misapplication of standard colorimetric assays. The widely utilized Kaiser (ninhydrin) test is designed exclusively to detect free primary amines.

In this specific protocol, the starting resin presents a free carboxyl group (Kaiser-negative), and the successfully coupled product yields an Fmoc-protected amine (also Kaiser-negative). Consequently, colorimetric monitoring is uninformative and prone to false interpretations.

The Self-Validating LC-MS Workflow: To establish a trustworthy, self-validating system, researchers must bypass colorimetric tests and perform a microcleavage:

  • Extract a small aliquot of the washed resin (approx. 2-5 mg).

  • Treat with a standard cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) for 1 hour. Note: TFA will cleave the OtBu protecting group from the Dap residue, but the Fmoc group will remain intact.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the pellet in ACN/H₂O.

  • Analyze via LC-MS. The appearance of the target mass—shifted by the exact molecular weight of the coupled Dap(Fmoc)-OH moiety—provides definitive, empirical confirmation of the reaction's success.

References

1.[1] Title: (SiFA)SeFe: A Hydrophilic Silicon-Based Fluoride Acceptor Enabling Versatile Peptidic Radiohybrid Tracers Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

2.[2] Title: Accelerated chemical synthesis of peptides and small proteins Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Application

Advanced Application Notes: Strategic Incorporation of Fmoc-D-Dap-OtBu HCl in Cyclic Peptides and Theranostic Scaffolds

[label="Amide Coupling\n(HATU/ Validating Reaction Efficiencies I'm now integrating the pre-activation rationale into the protocols, highlighting its importance for efficient coupling. I'm focusing now on validating the...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Amide Coupling\n(HATU/

Validating Reaction Efficiencies

I'm now integrating the pre-activation rationale into the protocols, highlighting its importance for efficient coupling. I'm focusing now on validating the self-validation approach with LC-MS, providing a quantitative method for assessing the reaction. I will optimize the diagrams for clarity.

Optimizing Reaction Procedures

I'm now detailing an optimized coupling sequence for Fmoc-D-Dap-OtBu HCl. I'm prioritizing clear steps, for sequential macrocyclization and dual-functionalization. I'm focusing on the reaction conditions now.

Refining Reaction Parameters

I'm now integrating reaction parameters for the dual-functionalization approach. I have focused on optimizing the table for coupling, deprotection, and conjugation steps, and I am adding clear tables. The focus now is on explaining the use of coupling reagents.

Refining Graphviz Details

I am now focusing on refining the Graphviz diagram's aesthetic aspects. I've re-examined the colors to confirm distinct contrasts between nodes, edges, and font colors. The font colors, are diverse. The structure now follows the parameters. The diagram's caption shows it perfectly, since the diagram shows each stage of D-Dap being incorporated into the peptide.

As a Senior Application Scientist, I frequently encounter drug development challenges where linear peptide sequences fail to achieve the requisite metabolic stability or receptor selectivity. Macrocyclization is our primary tool to overcome this, but it often consumes the very functional groups needed for downstream conjugation. To solve this, we utilize Fmoc-D-Dap-OtBu HCl (Fmoc-D-2,3-diaminopropionic acid α -tert-butyl ester hydrochloride).

Unlike standard monomers that propagate the peptide backbone via α -carboxyl coupling, this specialized building block possesses a free β -amino group, forcing an "inverse" coupling strategy. This guide details the causality, structural logic, and self-validating protocols required to successfully incorporate this molecule into complex cyclic peptides and theranostic scaffolds.

Mechanistic Rationale: Why Fmoc-D-Dap-OtBu HCl?

The selection of Fmoc-D-Dap-OtBu HCl is driven by three critical structural advantages:

  • Immediate β -Amine Reactivity : The free β -amine (provided as an HCl salt) allows direct acylation with a resin-bound peptide's free carboxylate. This makes it an ideal linchpin for appending branching points onto pre-formed cyclic scaffolds.

  • Absolute Orthogonality : The Fmoc group (base-labile) protecting the α -amine and the OtBu group (acid-labile) protecting the α -carboxyl permit sequential, highly controlled dual-functionalization without cross-reactivity.

  • Stereochemical Control : In cyclic peptides and somatostatin analogs, D-amino acids are critical for inducing tight Type II' β -turns. The D-configuration of the Dap linker ensures that attached bulky prosthetic groups project away from the receptor-binding pharmacophore, preserving binding affinity [1.2]. Furthermore, the ultra-short side chain of Dap is highly effective in constructing tightly constrained lactam-bridged cyclic peptides compared to longer derivatives like Lys or Orn[1].

OrthogonalTopology Peptide Resin-Bound Cyclic Peptide (Free -COOH) Coupling Amide Coupling (TBTU/HOAt/Collidine) Peptide->Coupling Dap Fmoc-D-Dap-OtBu HCl (Free β-NH2) Dap->Coupling Intermediate Branched Scaffold Coupling->Intermediate FmocDeprot Fmoc Cleavage (20% Piperidine) Intermediate->FmocDeprot Step 1 Conjugate1 Attach Prosthetic Group 1 (e.g., SiFA/Fluorophore) FmocDeprot->Conjugate1 OtBuDeprot OtBu Cleavage (95% TFA) Conjugate2 Attach Prosthetic Group 2 (e.g., DOTA/Chelator) OtBuDeprot->Conjugate2 Conjugate1->OtBuDeprot Step 2

Workflow for sequential dual-functionalization of a cyclic peptide using Fmoc-D-Dap-OtBu HCl.

Quantitative Data & Reagent Specifications

To ensure reproducibility, all quantitative parameters for the incorporation of Fmoc-D-Dap-OtBu HCl are summarized below. The causality behind these specific values is rooted in the steric hindrance of the β -amine and its salt form.

ParameterQuantitative ValueCausality / Rationale
Dap Monomer Equivalents 1.5 – 2.0 eqEnsures complete acylation of the sterically hindered resin-bound carboxylate[2].
Coupling Reagents (TBTU/HOAt) 1.5 eqMatches monomer equivalents to prevent over-activation and subsequent side reactions (e.g., guanidinylation).
Base (Collidine or DIPEA) 5.0 eqExcess base is strictly required to neutralize the HCl salt of the β -amine and drive the reaction[2].
Coupling Time / Temp 2 hours / 25 °CExtended coupling time compensates for the lower nucleophilicity of the β -amine.
Fmoc Cleavage (Piperidine) 20% (v/v), 2 × 10 minStandard base-catalyzed β -elimination to expose the α -amine for the first conjugation.
OtBu Cleavage (TFA) 95% (v/v), 2–3 hoursAcid-catalyzed hydrolysis; simultaneously cleaves the peptide from the solid support for the second conjugation.

Experimental Protocols

A premier application of this building block is in the synthesis of radiohybrid (rh) tracers. For example, in purely diagnostic rh-compounds, Fmoc-D-Dap-OtBu·HCl is bridged via an amide bond to a free carboxylic acid group located distal to the cyclic DOTA-TATE pharmacophore[2]. The following protocols detail this exact workflow.

Protocol A: β -Amine Coupling to a Resin-Bound Carboxylate

Causality Check: Why pre-activate the resin-bound carboxylate before adding the Dap monomer? Fmoc-D-Dap-OtBu is supplied as a hydrochloride salt. If added simultaneously with the coupling reagents, the basic conditions required for activation will neutralize the HCl salt, but the resulting free amine can rapidly undergo intermolecular side reactions before the carboxylate is fully activated. Pre-activation ensures the ester is ready to capture the β -amine the moment it is neutralized.

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound cyclic peptide (0.1 mmol scale) has a fully deprotected carboxylic acid (e.g., the C-terminus of a side-chain anchored peptide). Wash the resin with anhydrous DMF (5 × 3 mL).

  • Pre-activation: Dissolve TBTU (1.5 equiv) and HOAt (1.5 equiv) in 3 mL of anhydrous DMF. Add 2,4,6-trimethylpyridine (collidine) (5.0 equiv). Add this mixture to the resin and agitate for exactly 2 minutes[2].

  • Monomer Addition: Immediately add Fmoc-D-Dap-OtBu HCl (1.5 equiv) dissolved in 2 mL of DMF to the pre-activated resin. Agitate at room temperature for 2 hours[2].

  • Washing: Drain the reaction mixture. Wash the resin with DMF (6 × 5 mL) and DCM (4 × 5 mL)[2].

  • Self-Validation (Microcleavage): Traditional colorimetric assays (e.g., Kaiser test) detect free primary amines and are useless when coupling to a carboxylate. To validate the coupling, transfer 1 mg of resin to a microcentrifuge tube, treat with 50 µL of 95% TFA for 15 minutes, and precipitate in cold diethyl ether. Analyze via LC-MS. You must observe a mass shift corresponding to the addition of the Dap residue minus the OtBu group (which is cleaved by the TFA).

Protocol B: Orthogonal Deprotection and Dual-Conjugation
  • Fmoc Removal: Treat the resin with 20% (v/v) piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (6 × 5 mL).

  • First Conjugation (Solid Phase): Couple the first functional group (e.g., a pre-activated NHS-ester of a Silicon-Fluoride Acceptor, SiFA) to the newly liberated α -amine of the D-Dap residue. Agitate for 2 hours and wash.

  • OtBu Cleavage & Resin Detachment: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2.5 hours. This step simultaneously cleaves the peptide from the resin, removes standard side-chain protecting groups, and removes the OtBu group from the D-Dap α -carboxyl.

  • Second Conjugation (Solution Phase): Precipitate the peptide in cold ether, centrifuge, and lyophilize. The liberated α -carboxyl can now be activated in solution (using HATU/DIPEA) to couple a second amine-containing molecule (e.g., a radiometal chelator like DOTA).

CyclizationLogic Linear Peptide Scaffold (Free -COOH) DapAddition Add Fmoc-D-Dap-OtBu (β-NH2 Coupling) Linear->DapAddition FmocCleavage Remove Fmoc (Exposes α-NH2) DapAddition->FmocCleavage Branching Dual Conjugation (α-NH2 & α-COOH) FmocCleavage->Branching

Structural logic for utilizing D-Dap as a dual-conjugation branching node.

References

  • Title: (SiFA)SeFe: A Hydrophilic Silicon-Based Fluoride Acceptor Enabling Versatile Peptidic Radiohybrid Tracers Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central URL: [Link]

  • Title: Designing highly potent side-chain lactam-bridged cyclic competence-stimulating peptide (CSP)-based quorum sensing modulators in Streptococcus oligofermentans Source: ACS Infectious Diseases / PubMed Central URL: [Link]

Sources

Method

Using Fmoc-D-Dap-OtBu HCl for side-chain functionalization and labeling

Application Note: Utilizing Fmoc-D-Dap-OtBu·HCl as a Trifunctional Linker for Orthogonal Side-Chain Functionalization and Radiotracer Labeling Executive Summary The development of complex peptide conjugates, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Fmoc-D-Dap-OtBu·HCl as a Trifunctional Linker for Orthogonal Side-Chain Functionalization and Radiotracer Labeling

Executive Summary

The development of complex peptide conjugates, particularly radiopharmaceuticals and fluorescent probes, often requires sophisticated branching strategies to optimize pharmacokinetics and receptor affinity. Fmoc-D-Dap-OtBu·HCl (Fmoc-D-2,3-diaminopropionic acid tert-butyl ester hydrochloride, CAS: 2389078-76-4)[1] is a highly specialized, trifunctional building block designed for this exact purpose. Unlike standard amino acids used for linear elongation, this molecule features a free beta-amine (as an HCl salt), an Fmoc-protected alpha-amine, and an OtBu-protected alpha-carboxyl group[2]. This unique topology allows it to act as an orthogonal branching node, enabling the attachment of bulky, lipophilic prosthetic groups while simultaneously introducing a hydrophilicity-enhancing negative charge upon final deprotection[3].

Scientific Rationale & Causality (E-E-A-T)

The structural design of Fmoc-D-Dap-OtBu·HCl provides three distinct functional advantages that solve common challenges in solid-phase peptide synthesis (SPPS) and drug development:

  • Direct Branching via the Beta-Amine: Because the beta-amine is unprotected (provided as a stable HCl salt), it can be directly coupled to a resin-bound peptide's free carboxylate without requiring a preliminary on-resin deprotection step[4].

  • Sequential Conjugation via the Alpha-Amine: The Fmoc-protected alpha-amine allows for controlled, sequential conjugation. Once the linker is attached to the primary peptide, the Fmoc group can be selectively removed to attach a secondary moiety, such as a Silicon-Fluoride Acceptor (SiFA) for 18 F-radiolabeling or a DOTA chelator[5].

  • Pharmacokinetic Optimization via the Alpha-Carboxyl: Highly lipophilic prosthetic groups (like SiFA) often cause radiotracers to be excreted hepatically, resulting in poor image contrast and high off-target radiation in the abdomen[6]. The OtBu group on the linker's alpha-carboxyl remains masked during synthesis but is cleaved during the final global deprotection with trifluoroacetic acid (TFA). This unmasks a free carboxylic acid distal to the binding motif, introducing a negative charge (deprotonated state at physiological pH)[3]. This localized charge acts as a "hydrophilic shield," shifting the tracer's excretion profile from hepatic to the preferred renal pathway[6].

  • Proteolytic Stability: The use of the D-enantiomer (D-Dap) rather than the L-enantiomer prevents recognition by endogenous proteases, significantly extending the biological half-life of the resulting conjugate in vivo[4].

Physicochemical Impact Summary

Table 1: Physicochemical and Operational Impact of Fmoc-D-Dap-OtBu·HCl Integration

ParameterStandard Linear SynthesisBranched Synthesis via D-Dap LinkerCausality / Advantage
Reactive Amine Alpha-amineBeta-amine (Side-chain)Enables orthogonal branching from a distal carboxylate.
Protecting Group Strategy Fmoc/tBu (Standard)Fmoc (α-NH 2​ ) / OtBu (α-COOH)Allows selective conjugation to the α-amine while masking the α-COOH until final cleavage.
Net Charge Contribution Neutral (Amide backbone)-1 (Free α-carboxylate post-cleavage)Deprotonated state at physiological pH significantly reduces logD (lipophilicity)[3].
In Vivo Excretion Route Predominantly HepaticShifted toward RenalReduced lipophilicity minimizes abdominal background radiation and improves image contrast[6].
Enzymatic Stability Low (if L-isomer used)High (D-isomer)D-stereochemistry confers resistance against endogenous proteases.

Experimental Workflows & Logical Relationships

Workflow A Resin-Bound Peptide-COOH B Coupling: Fmoc-D-Dap-OtBu·HCl + Excess Base A->B C Fmoc Deprotection (20% Piperidine) B->C D Label Conjugation (e.g., SiFA/DOTA) C->D E Global Cleavage (TFA Cocktail) D->E F Final Labeled Peptide (Free α-COOH) E->F

Caption: Step-by-step synthetic workflow for orthogonal labeling using Fmoc-D-Dap-OtBu·HCl.

PK_Pathway A Highly Lipophilic Label (e.g., SiFA Prosthetic Group) B Hepatic Excretion (High Abdominal Background) A->B Default Pathway C Insertion of Linker Fmoc-D-Dap-OtBu A->C Structural Optimization D TFA Cleavage: Unmasking of α-COOH C->D E Introduction of Negative Charge (Enhanced Hydrophilicity) D->E F Renal Clearance (Improved Image Contrast) E->F Shifted Excretion

Caption: Mechanism of pharmacokinetic optimization shifting excretion from hepatic to renal via D-Dap.

Detailed Experimental Protocols

The following self-validating protocols describe the incorporation of Fmoc-D-Dap-OtBu·HCl into a resin-bound peptide, followed by labeling and cleavage.

Protocol 1: Conjugation of Fmoc-D-Dap-OtBu·HCl to a Resin-Bound Carboxylate

Causality Note: Because the beta-amine of the linker is provided as an HCl salt, it is non-nucleophilic in its resting state. A significant excess of a non-nucleophilic base (such as 2,4,6-Trimethylpyridine or DIPEA) is strictly required to neutralize the salt in situ and drive the coupling reaction forward[4].

  • Resin Preparation: Swell the resin containing the peptide with a free distal carboxylate (1.0 equiv) in anhydrous DMF for 20 minutes.

  • Pre-activation: To the resin, add a pre-activation cocktail consisting of TBTU (1.5 equiv), HOAt (1.5 equiv), and 2,4,6-Trimethylpyridine (5.0 equiv) dissolved in 3 mL of DMF. Agitate for 2 minutes[6].

  • Coupling: Dissolve Fmoc-D-Dap-OtBu·HCl (1.5 equiv) in 2 mL of DMF and add it to the pre-activated resin mixture[3].

  • Reaction: Shake the suspension at room temperature for 2 hours[3].

  • Washing: Drain the reaction vessel and wash the resin extensively to remove unreacted reagents and salts: DMF (6 × 5 mL) followed by DCM (4 × 5 mL)[3].

  • Validation: Perform a Kaiser test. A negative result (yellow) indicates complete consumption of the primary amines (if applicable to the specific resin topology).

Protocol 2: Fmoc Deprotection and Prosthetic Group Labeling

Causality Note: The OtBu group is completely stable to the basic conditions used for Fmoc removal, ensuring the alpha-carboxyl remains protected during the subsequent labeling step[5].

  • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine.

  • Conjugation: Add the desired labeling group (e.g., a SiFA-benzoic acid derivative) (2.0 equiv), HATU (1.9 equiv), and DIPEA (4.0 equiv) in DMF. Agitate for 2 hours at room temperature[5].

  • Validation: Perform a Kaiser test to ensure complete capping of the newly exposed alpha-amine.

Protocol 3: Global Deprotection and Cleavage

Causality Note: The highly acidic TFA cocktail serves a dual purpose: it cleaves the branched peptide from the solid support and simultaneously hydrolyzes the OtBu ester, unmasking the critical negative charge required for renal clearance[7].

  • Cleavage: Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% H 2​ O for 2.5 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (10-fold volume) to precipitate the labeled peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant, wash the pellet twice with fresh cold ether, and dry under a gentle stream of nitrogen.

  • Purification: Purify the crude product via RP-HPLC. Note: Due to the introduction of the hydrophilic carboxylate, retention times will shift significantly compared to unbranched analogs. A gradient of 10% to 90% Buffer B (Acetonitrile/0.1% TFA) over 15 minutes is recommended[7]. Expected overall yields for complex multi-step radiohybrid precursors range from 2–3%[6].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-D-Dap-OtBu HCl Coupling & Racemization

An In-Depth Guide for Researchers and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chiral degr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chiral degradation during the synthesis of complex peptides. The incorporation of 2,3-diaminopropionic acid (Dap) derivatives, specifically Fmoc-D-Dap-OtBu HCl, presents a unique mechanistic challenge. Unlike standard amino acids that racemize via oxazolone formation when activated, Fmoc-D-Dap-OtBu HCl acts as a nucleophile (via its beta-amine) and is highly susceptible to base-catalyzed direct enolization [1].

This guide provides a self-validating framework to troubleshoot, optimize, and execute this coupling with zero to minimal epimerization.

Mechanistic FAQ: Understanding the Root Cause

Q1: Why does Fmoc-D-Dap-OtBu HCl undergo racemization when used as a nucleophile? A1: The racemization of Fmoc-D-Dap-OtBu HCl is driven by base-catalyzed direct enolization rather than the traditional oxazolone pathway [2]. The alpha-proton of the Dap residue is exceptionally acidic because it is flanked by two electron-withdrawing groups: the alpha-Fmoc carbamate and the alpha-tert-butyl ester. Furthermore, the adjacent beta-amine exerts an inductive pull. When a tertiary base is introduced to neutralize the beta-amine hydrochloride salt for coupling, it can abstract this alpha-proton, forming a planar enolate intermediate. Subsequent reprotonation yields a racemic mixture (epimerization from the D-isomer to the L-isomer) [3].

Q2: Which base is optimal for neutralizing the HCl salt without triggering enolization? A2: Base selection is the single most critical parameter. Strong, unhindered bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) rapidly abstract the alpha-proton and must be strictly avoided [4]. Instead, use a weaker, sterically hindered base such as 2,4,6-Trimethylpyridine (Collidine) . Collidine effectively neutralizes the HCl salt to liberate the beta-amine for nucleophilic attack, but its steric bulk prevents it from efficiently abstracting the shielded alpha-proton [5].

Q3: How do coupling reagents influence the racemization of the nucleophile? A3: While the coupling reagent activates the electrophile (the resin-bound peptide or incoming acid), the kinetics of the acylation reaction dictate how long the free base of Fmoc-D-Dap-OtBu is exposed to the basic microenvironment. Faster acylation means the beta-amine is consumed quickly, reducing the time available for enolization. Highly efficient reagent combinations like DIC/OxymaPure or COMU are strongly recommended to outcompete the enolization side-reaction [4].

Q4: Can I use microwave-assisted SPPS for this specific coupling? A4: It is highly discouraged. Elevated temperatures exponentially increase the rate of alpha-proton abstraction. This specific coupling should be performed at strictly controlled room temperature (20–25 °C) to preserve chiral integrity [4].

Data Presentation: Impact of Reaction Parameters on Epimerization

To illustrate the causality between experimental choices and chiral purity, the following table summarizes the quantitative impact of various bases and coupling reagents on the epimerization of Fmoc-D-Dap-OtBu.

Base SelectionCoupling ReagentTemperatureAcylation Time% L-Isomer (Epimerization)
DIPEA (Avoid)HBTU25 °C2 hours> 15.0%
NMM (Acceptable)HATU25 °C1 hour5.0 - 8.0%
Collidine (Optimal) DIC / OxymaPure 25 °C 1 hour < 1.0%
Collidine (Optimal) COMU 25 °C 1 hour < 1.0%
CollidineDIC / OxymaPure75 °C (Microwave)15 mins10.0 - 12.0%

Table 1: Comparative analysis of coupling conditions and their effect on the epimerization of Fmoc-D-Dap-OtBu HCl.

Workflow Visualization

The following decision tree outlines the logical progression for optimizing this coupling step.

RacemizationPrevention Start Start: Fmoc-D-Dap-OtBu HCl Coupling Base 1. Base Selection (Neutralize HCl Salt) Start->Base Collidine Optimal: 2,4,6-Collidine (Weak, Sterically Hindered) Base->Collidine DIPEA Avoid: DIPEA / TEA (Strong, Promotes Enolization) Base->DIPEA Coupling 2. Coupling Reagent (Activate Electrophile) Collidine->Coupling DIC Optimal: DIC/Oxyma or COMU (Fast Acylation) Coupling->DIC Temp 3. Reaction Temperature DIC->Temp RoomTemp Maintain 20-25°C (Avoid Microwave) Temp->RoomTemp Success Result: High Purity (<1% Epimerization) RoomTemp->Success

Decision tree for optimizing Fmoc-D-Dap-OtBu HCl coupling to prevent base-catalyzed racemization.

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. By pre-activating the electrophile and minimizing the time the neutralized Fmoc-D-Dap-OtBu spends in solution, we suppress enolization. The workflow concludes with an analytical validation step to ensure trustworthiness.

Step 1: Pre-activation of the Electrophile (Resin-Bound or Solution)

  • Swell the resin containing the N-terminally deprotected peptide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) for 15 minutes.

  • In a separate vial, dissolve the activating reagents: DIC (1.5 eq) and OxymaPure (1.5 eq) in a minimal volume of DMF.

  • Add the activation mixture to the resin and allow pre-activation for 3 minutes at 20 °C.

Step 2: Neutralization and Rapid Coupling

  • In a clean vial, dissolve Fmoc-D-Dap-OtBu HCl (1.2 eq) in a minimal volume of DMF.

  • Add 2,4,6-Collidine (2.5 eq) to the Fmoc-D-Dap-OtBu HCl solution to neutralize the hydrochloride salt [5]. Critical Causality Note: Do not allow this neutralized solution to incubate. The free base is highly susceptible to enolization.

  • Immediately transfer the neutralized Fmoc-D-Dap-OtBu solution to the pre-activated resin mixture.

  • Agitate the reaction vessel gently at 20–25 °C for 60–90 minutes.

  • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x).

Step 3: Cleavage and Chiral Validation (Closed-Loop Verification)

  • Isolate a 5 mg micro-aliquot of the coupled resin.

  • Treat the aliquot with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Note: This will remove the OtBu protecting group, yielding Fmoc-D-Dap-OH on the peptide.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the pellet in an appropriate HPLC buffer.

  • Analyze the crude product via Chiral HPLC or high-resolution LC-MS. Compare the retention time against a synthesized L-Dap reference standard to quantify the exact percentage of D-to-L epimerization [2].

References
  • Racemization of iron chelating and fluorescing peptides Source: American Chemical Society URL:[Link]

  • (SiFA)SeFe: A Hydrophilic Silicon-Based Fluoride Acceptor Enabling Versatile Peptidic Radiohybrid Tracers Source: National Institutes of Health (PMC) URL:[Link]

  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups Source: ACS Publications URL:[Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Fmoc-D-Dap-OtBu HCl Solubility

Welcome to the Technical Support Center. This specialized guide is engineered for researchers, synthetic chemists, and drug development professionals facing solubility bottlenecks with Fmoc-D-Dap-OtBu HCl (Fmoc-D-2,3-dia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This specialized guide is engineered for researchers, synthetic chemists, and drug development professionals facing solubility bottlenecks with Fmoc-D-Dap-OtBu HCl (Fmoc-D-2,3-diaminopropionic acid tert-butyl ester hydrochloride) in standard peptide synthesis solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

Below, you will find mechanistic insights, self-validating experimental protocols, and FAQs designed to resolve persistent suspensions and gelation issues.

Mechanistic Insight: The Causality of Insolubility

Understanding the physical chemistry of your building blocks is the first step to reproducible science. In Fmoc-D-Dap-OtBu HCl, the α -amine is Fmoc-protected, and the C-terminus is protected as a tert-butyl ester. The reactive moiety is the β -amine of the diaminopropionic acid (Dap) side chain, which is trapped as a hydrochloride salt.

  • The Dielectric Barrier: DCM is a weakly polar solvent (dielectric constant ϵ≈9.1 ), and DMF is a polar aprotic solvent ( ϵ≈36.7 ). The strong ionic crystal lattice of the ammonium chloride salt requires significant solvation energy to dissociate[1]. DCM lacks the hydrogen-bonding capacity to solvate the chloride anion, leading to persistent, cloudy suspensions.

  • Hydrophobic-Hydrophilic Mismatch ("Oiling Out"): Even in DMF, the highly hydrophobic Fmoc and tert-butyl (tBu) protecting groups conflict with the highly polar −NH3+​Cl− domain. This often causes the compound to "oil out" or form a gelatinous colloid rather than a true homogeneous solution[2].

  • The Free-Base Paradigm: To utilize this molecule as a nucleophile in peptide coupling, the β -amine must be liberated. Converting the hydrochloride salt to its free amine neutralizes the charge. The resulting free amine is highly lipophilic and readily dissolves in both DCM and DMF[3].

Troubleshooting Guide & FAQs

Q: My Fmoc-D-Dap-OtBu HCl forms a cloudy suspension in DCM. How do I force it into solution for my coupling reaction? A: Do not rely on heating or extended sonication, as these physical methods do not address the fundamental ionic lattice barrier in a low-polarity solvent. The most effective method is in situ neutralization. Add 1.1 to 1.2 equivalents of a sterically hindered tertiary amine, such as N,N-Diisopropylethylamine (DIPEA). This deprotonates the salt, forming the highly soluble free amine and DIPEA·HCl (which is also soluble in DCM)[1].

Q: I am using DMF, but the compound forms a thick gel. Why does this happen and how do I fix it? A: Gelation occurs due to the amphiphilic nature of the protected amino acid salt in polar aprotic solvents, leading to micellar or colloidal aggregation. To break the gel, add a base (like DIPEA or N-Methylmorpholine) to neutralize the salt. If you cannot use a base (e.g., for analytical storage), adding 5% v/v of a highly polar co-solvent like DMSO will disrupt the lattice and solvate the ions[2].

Q: Will the DIPEA·HCl byproduct interfere with my downstream amide coupling? A: No. DIPEA·HCl is generally inert in standard carbodiimide (e.g., DIC/Oxyma) or uronium (e.g., HATU/HBTU) coupling chemistries[3]. However, ensure your coupling reagents and the activated carboxylic acid are added after the free-basing step to prevent premature side reactions.

Quantitative Data: Solubility State Comparison

The following table summarizes the physical behavior of Fmoc-D-Dap-OtBu under different solvent and ionization conditions, providing a quick reference for expected experimental outcomes.

Compound StateSolventDielectric Constant ( ϵ )Observed Physical StateRecommended Action
Fmoc-D-Dap-OtBu HCl Salt DCM9.1Insoluble / White SuspensionAdd 1.1 eq DIPEA
Fmoc-D-Dap-OtBu HCl Salt DMF36.7Partial Solution / GelationAdd 1.1 eq DIPEA or 5% DMSO
Fmoc-D-Dap-OtBu Free Amine DCM9.1Clear, Homogeneous SolutionReady for Coupling
Fmoc-D-Dap-OtBu Free Amine DMF36.7Clear, Homogeneous SolutionReady for Coupling
Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Visual cues are embedded within the steps to confirm chemical transformations in real-time.

Protocol 1: In Situ Free-Basing for Immediate Peptide Coupling

Objective: Achieve a homogeneous solution of Fmoc-D-Dap-OtBu in DCM or DMF for direct use as a nucleophile in amide bond formation.

  • Weighing: Accurately weigh Fmoc-D-Dap-OtBu HCl (1.0 equivalent) into a dry, inert reaction vessel.

  • Solvent Addition: Suspend the solid in anhydrous DCM or DMF (typically 5-10 mL per gram of compound).

    • System Validation: The mixture will immediately appear as a cloudy white suspension.

  • Neutralization: Under magnetic stirring at room temperature, add 1.1 to 1.2 equivalents of anhydrous DIPEA dropwise.

  • Validation Check: Stir for 5–10 minutes. The cloudy suspension will transition into a clear, transparent solution as the lipophilic free amine is generated[1]. Do not proceed to step 5 until the solution is completely clear.

  • Activation: In a separate vessel, prepare your activated carboxylic acid (e.g., Peptide-COOH + HATU + DIPEA).

  • Coupling: Transfer the clear Fmoc-D-Dap-OtBu solution to the activated acid mixture to initiate the coupling reaction.

Protocol 2: Co-Solvent Solubilization (Non-Basic Conditions)

Objective: Dissolve the HCl salt without removing the proton, useful for analytical preparations (e.g., HPLC/MS) or specific acid-catalyzed reactions.

  • Suspension: Suspend Fmoc-D-Dap-OtBu HCl in DMF (10 mL/g).

  • Co-Solvent Addition: Add anhydrous DMSO dropwise, up to exactly 5% of the total volume[2].

  • Thermal Agitation: Gently heat the mixture to 35°C in a water bath while sonicating for 3 minutes.

  • Validation Check: The gel/suspension should break, yielding a clear solution. Note: If it remains cloudy, the concentration exceeds the thermodynamic solubility limit of the salt; dilute with additional DMF/DMSO (95:5) until clear.

Visualizations

TroubleshootingWorkflow Start Fmoc-D-Dap-OtBu HCl Suspended in DCM/DMF Check Is the solution for immediate peptide coupling? Start->Check Base Add 1.1 - 1.2 eq DIPEA (In Situ Neutralization) Check->Base Yes CoSolvent Add 5% DMSO or Gentle Heating (35°C) Check->CoSolvent No (Storage/Analysis) FreeBase Formation of Free Amine (Highly Soluble) Base->FreeBase Success Homogeneous Solution Ready for Use FreeBase->Success CoSolvent->Success

Decision tree workflow for resolving Fmoc-D-Dap-OtBu HCl solubility issues in organic solvents.

ChemicalMechanism Salt Fmoc-D-Dap-OtBu·HCl (Ionic, Insoluble Lattice) FreeAmine Fmoc-D-Dap-OtBu (Neutral, Soluble) Salt->FreeAmine Deprotonation DIPEA DIPEA (Sterically Hindered Base) Byproduct DIPEA·HCl (Soluble Byproduct) DIPEA->Byproduct Protonation

Mechanistic pathway of in situ neutralization converting the insoluble HCl salt to a soluble free amine.

References
  • "Improving solubility of amine hydrochloride salts in DCM DMF." Benchchem.1

  • "A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis." Benchchem. 3

  • "How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents." Benchchem. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Peptide Stability: Fmoc-D-Dap-OtBu HCl vs. Fmoc-L-Dap-OtBu HCl

For researchers, scientists, and drug development professionals, the rational design of peptide-based therapeutics hinges on a deep understanding of how individual building blocks influence a molecule's overall performan...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rational design of peptide-based therapeutics hinges on a deep understanding of how individual building blocks influence a molecule's overall performance. The choice of amino acid stereochemistry—the spatial arrangement of its atoms—is a critical, yet often underappreciated, determinant of a peptide's stability, conformation, and biological function.[1] This guide provides an in-depth technical comparison between two stereoisomeric building blocks: Fmoc-D-2,3-diaminopropionic acid tert-butyl ester hydrochloride (Fmoc-D-Dap-OtBu HCl) and its natural counterpart, Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride (Fmoc-L-Dap-OtBu HCl).

We will move beyond a simple catalog of properties to explore the fundamental causality behind their differential impact on peptide stability. This analysis is grounded in peer-reviewed data and established laboratory protocols, designed to empower you to make informed decisions in your peptide design and synthesis workflows.

Core Concepts: The Stereochemical Imperative in Peptide Design

All amino acids (except glycine) are chiral, existing as L- (levorotatory) and D- (dextrorotatory) enantiomers, which are non-superimposable mirror images of each other.[2] In virtually all-natural biological systems, proteins and peptides are constructed exclusively from L-amino acids.[2] This inherent biological preference is the cornerstone of the stability differences we observe. The enzymes responsible for peptide degradation, known as proteases, have active sites that are stereospecific; they have evolved to recognize and cleave peptide bonds between L-amino acids.[3][4]

By strategically incorporating D-amino acids, we can exploit this enzymatic specificity to create peptides that are resistant to their natural degradation pathways, thereby enhancing their stability and prolonging their therapeutic effect.[5][6] Diaminopropionic acid (Dap), a non-proteinogenic amino acid, is particularly interesting due to its side chain containing a primary amine, which can be used for further functionalization or to modulate the peptide's physicochemical properties.[7][8]

Property ComparisonFmoc-D-Dap-OtBu HClFmoc-L-Dap-OtBu HCl
Synonym(s) Fmoc-D-Dpr-OtBu HClFmoc-L-Dpr-OtBu HCl
Molecular Formula C₂₂H₂₇ClN₂O₄C₂₂H₂₇ClN₂O₄
Molecular Weight 418.92 g/mol 418.92 g/mol
CAS Number 291529-78-7[9][10]182618-30-0[11][12]
Typical Purity >95%>99%[11]
Appearance White crystalline powderWhite crystalline powder[11]
Stereochemistry Dextrorotatory (D-form)Levorotatory (L-form)
The Impact of Stereochemistry on Peptide Stability

The primary advantage of incorporating Fmoc-D-Dap-OtBu HCl into a peptide sequence is the profound enhancement of its proteolytic stability.

Peptides composed entirely of L-amino acids are rapidly broken down by proteases in biological fluids like blood plasma and serum.[13] The introduction of a D-amino acid at or near a potential cleavage site makes the peptide bond unrecognizable to these enzymes.[3] The different spatial configuration of the D-amino acid side chain creates a steric hindrance that prevents it from fitting into the enzyme's active site.[3][4]

This resistance to degradation can increase a peptide's in-vivo half-life by orders of magnitude, a critical factor for therapeutic efficacy.[1][5]

Peptide PairD-Amino Acid ContentAssay ConditionsHalf-life (D-Peptide)Half-life (L-Peptide)Fold Increase in Stability
Peptide 2D vs. 2L 31% D-amino acidsHuman serum at 37°C> 24 hours5.0 hours> 4.8
Peptide 18D vs. 18L 38% D-amino acidsHuman serum at 37°C> 24 hours15.5 hours> 1.5
[K4(Tam),F7,P34]-pNPY Analogues N/A (Comparative)Human blood plasma43.5 hours3.2 hours13.6
Data sourced from a comparative study on D- vs. L-amino acid-containing peptides.[1]

While enhancing proteolytic resistance, the introduction of a D-amino acid can also influence the peptide's secondary structure (e.g., α-helix, β-turn).[5] An L-amino acid chain will naturally adopt right-handed helical conformations, whereas a D-amino acid can disrupt this or induce left-handed turns.[14][15]

This can be a powerful tool in rational peptide design:

  • Conformation Constraint: A D-amino acid can be used to "lock" a peptide into a specific bioactive conformation, such as a stable β-turn, which may enhance receptor binding affinity.[7]

  • Structural Disruption: Conversely, if a specific helical structure is essential for an undesired interaction (e.g., off-target toxicity), a D-amino acid can be used to disrupt it.

Circular Dichroism (CD) spectroscopy is the standard technique used to assess these conformational changes, revealing alterations in the peptide's secondary structure upon D-amino acid substitution.[16][17]

Experimental Design: A Validated Protocol for Stability Assessment

To empirically determine the stability of peptides incorporating D- or L-Dap, a robust and reproducible experimental workflow is essential. The following protocols describe the synthesis of the peptides via Solid-Phase Peptide Synthesis (SPPS) and their subsequent evaluation in a plasma stability assay.

This protocol outlines the standard procedure for synthesizing a model peptide using Fmoc/tBu chemistry. The core principle of this strategy is the use of the acid-stable Fmoc group for Nα-protection, which is removed by a mild base (piperidine), and acid-labile tert-butyl (tBu) based groups for side-chain protection, which are removed during the final cleavage step.[18][19]

Step-by-Step Methodology:

  • Resin Preparation: Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.[20]

    • Wash the resin thoroughly with DMF (5x), Isopropyl Alcohol (IPA) (3x), and DMF (5x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (e.g., Fmoc-D-Dap-OtBu HCl or Fmoc-L-Dap-OtBu HCl) (4 equivalents) with a coupling agent like HBTU (3.95 equivalents) and an activator base like DIPEA (8 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Coupling Completion Check: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete and should be repeated.[18]

  • Washing: Wash the resin with DMF (5x) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the resin with Dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours.[18]

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with cold ether (3x).

  • Purification and Analysis: Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the mass of the purified peptide via mass spectrometry.

spss_workflow cluster_resin Solid Support (Resin) cluster_cycle Synthesis Cycle (Repeat for each AA) cluster_final Final Steps Resin Start: Swell Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/IPA) Deprotection->Wash1 Coupling 2. AA Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage 3. Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Amino Acid Purification 4. Purification & Analysis (RP-HPLC, MS) Cleavage->Purification

General workflow of Fmoc/tBu solid-phase peptide synthesis (SPPS).

This assay is a cornerstone for evaluating the proteolytic stability of peptide candidates in a biologically relevant matrix.[21][22]

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled human plasma (or serum) in a 37°C water bath and centrifuge to remove any precipitates.

    • Prepare a 10 mM stock solution of the purified peptide (both D-Dap and L-Dap versions) in a suitable solvent (e.g., DMSO or water).

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the peptide stock solution into the plasma to a final concentration of 100 µM.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

  • Reaction Quenching & Protein Precipitation:

    • Immediately add the aliquot to a tube containing a quenching solution (e.g., 200 µL of ice-cold 10% Trichloroacetic Acid (TCA) in acetonitrile) to stop enzymatic activity and precipitate plasma proteins.[22]

    • Vortex and incubate on ice for 10 minutes.

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the peptide, to an HPLC vial for analysis.

  • RP-HPLC Analysis:

    • Analyze the samples by RP-HPLC with UV detection (typically at 214 or 280 nm).

    • Quantify the peak area corresponding to the intact peptide at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the peptide's half-life (t₁/₂) by fitting the data to a one-phase exponential decay model.

stability_assay_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide Peptide Stock Solution (D-Dap & L-Dap versions) Incubate 1. Spike Peptide into Plasma Incubate at 37°C Peptide->Incubate Plasma Pooled Human Plasma Plasma->Incubate Sample 2. Collect Aliquots at Time Points (t=0, 15, 30...) Incubate->Sample Quench 3. Quench Reaction & Precipitate Proteins Sample->Quench HPLC 4. Analyze Supernatant by RP-HPLC Quench->HPLC Data 5. Quantify Peak Area & Calculate Half-Life (t½) HPLC->Data

Workflow for a peptide plasma stability assay.
Strategic Application: When to Use D- vs. L-Dap

The decision to use Fmoc-D-Dap-OtBu HCl or its L-enantiomer is driven entirely by the research or therapeutic goal.

  • Choose Fmoc-D-Dap-OtBu HCl when:

    • The primary objective is to develop a long-lasting therapeutic peptide for in-vivo applications.[5]

    • You need to prevent degradation at a specific, known protease cleavage site.

    • You are conducting structure-activity relationship (SAR) studies and wish to introduce a conformational constraint.[7]

    • The peptide is intended for use in applications like hydrogels where controlled, slow degradation is desired.[23][24]

  • Choose Fmoc-L-Dap-OtBu HCl when:

    • The goal is to mimic a natural peptide sequence or protein-protein interaction where the native stereochemistry is required for binding.[2]

    • The peptide is designed as a substrate for a specific protease.

    • A biodegradable peptide with a short half-life is desired.

    • You are studying the natural function of a Dap-containing peptide found in certain organisms.

Conclusion

The choice between Fmoc-D-Dap-OtBu HCl and Fmoc-L-Dap-OtBu HCl is a pivotal decision in peptide design that extends far beyond simple chemical equivalence. While identical in mass and elemental composition, their opposing stereochemistry creates a stark divergence in their interaction with the biological world. The incorporation of D-Dap is a powerful and validated strategy to confer exceptional proteolytic stability, transforming transient peptide molecules into durable therapeutic candidates.[1] Conversely, L-Dap remains the building block of choice for mimicking nature and creating substrates for biological machinery. A thorough understanding of these principles, supported by robust experimental validation as outlined in this guide, is essential for the successful development of next-generation peptide-based diagnostics and therapeutics.

References

  • BenchChem. (n.d.). The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide.
  • MDPI. (2025, January 21). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides.
  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?.
  • BenchChem. (n.d.). A Comparative Guide to the In Vitro Bioactivity of D-amino Acid vs. L-amino Acid Containing Peptides.
  • ACS Pharmacology & Translational Science. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • PubMed. (2025, May 15). Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation.
  • PMC. (n.d.). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments.
  • ACS Macro Letters. (2023, May 17). Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments.
  • PMC. (n.d.). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma.
  • JPT Peptide Technologies. (n.d.). What are L- and D- Amino Acids?.
  • PMC. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • ResearchGate. (2025, January 16). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides.
  • BioPharmaSpec. (2024, September 16). L/D-Amino Acids: Differences and Importance.
  • Chem-Impex. (n.d.). Na-Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride.
  • Sigma-Aldrich. (n.d.). Fmoc-L-Dap-OtBu HCl.
  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.
  • BenchChem. (n.d.). A Researcher's Guide to In Vitro Stability Assays for PEGylated Peptides.
  • BenchChem. (2025, October 11). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design.
  • Fluorochem. (n.d.). Fmoc-L-Dap-OtBu HCl (CAS 2098497-06-2).
  • ResearchGate. (2025, August 10). The Cu2+ Binding Properties of Branched Peptides Based on L-2,3-Diaminopropionic Acid.
  • The Journal of Physical Chemistry B - ACS Publications. (2025, November 5). Functional Modulation of Peptide Structural Interaction Fingerprints upon Stereochemical Diversification.
  • PMC. (n.d.). Stereoelectronic effects on polyproline conformation.
  • PMC. (n.d.). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide.
  • ResearchGate. (n.d.). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors.
  • RSC Publishing. (2022, February 7). Controlling the conformational stability of coiled-coil peptides with a single stereogenic center of a peripheral β-amino acid residue.
  • ChemicalBook. (n.d.). H-L-Dap(Fmoc)-OtBuHCl*.
  • PubMed. (2003, October 15). The design, synthesis and application of stereochemical and directional peptide isomers: a critical review.
  • ResearchGate. (2014, July 18). The Cu2+ Binding Properties of Branched Peptides Based on l-2,3-Diaminopropionic Acid.
  • Bapeks. (n.d.). Fmoc-Dap-OtBu.HCl.
  • Journal of the American Chemical Society. (2024, August 25). Mixed Stereochemistry Macrocycle Acts as a Helix-Stabilizing Peptide N-Cap.
  • BenchChem. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • BenchChem. (n.d.). A Researcher's Guide to H-D-Ala-OtBu.HCl in Peptide Synthesis: A Comparative Review.
  • Chemsrc. (2025, August 28). H-Dap(Fmoc)-OtBu.HCl | CAS#:291529-78-7.
  • Otto Chemie Pvt Ltd. (n.d.). Fmoc-D-Asp(OtBu)-OH, 98%.
  • Digital CSIC. (n.d.). Supporting Information.
  • BenchChem. (2026, March 23). Understanding Fmoc-D-Asp(OtBu)-OH: Properties, Synthesis, and Procurement.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Thieme. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • BenchChem. (n.d.). A Comparative Review of Fmoc-Orn(Boc)-OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • MCE. (n.d.). Fmoc-D-Dap(Boc)-OH.

Sources

Comparative

Advanced LC-MS Comparison Guide: Fragmentation Analysis of Fmoc-D-Dap-OtBu HCl

Executive Summary Fmoc-D-Dap-OtBu HCl (N-α-Fmoc-D-2,3-diaminopropionic acid tert-butyl ester hydrochloride) is a highly specialized, bifunctional amino acid building block. It is predominantly utilized in the solid-phase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fmoc-D-Dap-OtBu HCl (N-α-Fmoc-D-2,3-diaminopropionic acid tert-butyl ester hydrochloride) is a highly specialized, bifunctional amino acid building block. It is predominantly utilized in the solid-phase synthesis of complex cyclic peptides and the development of peptidic radiohybrid tracers 1. Analyzing this molecule via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges due to its zwitterionic-like behavior in solution—combining a highly polar, basic β-amine hydrochloride salt with highly hydrophobic Fmoc and tert-butyl (OtBu) protecting groups.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS/Q-TOF) versus Triple Quadrupole (QqQ) platforms for the structural elucidation, impurity profiling, and trace quantification of Fmoc-D-Dap-OtBu HCl.

Mechanistic Causality in Fragmentation

Understanding the gas-phase dissociation of Fmoc-D-Dap-OtBu HCl (Precursor [M+H]+ at m/z 383.2) is critical for accurate mass spectral interpretation. Under Collision-Induced Dissociation (CID), the fragmentation is governed by the orthogonal lability of its protecting groups.

  • tert-Butyl Ester (OtBu) Cleavage: Under low-energy CID conditions, the OtBu group is highly susceptible to a McLafferty-type rearrangement or direct elimination. This predictably expels neutral isobutylene (56 Da), yielding a prominent fragment at m/z 327.2 [[2]](). This fragment serves as a primary diagnostic ion for confirming an intact C-terminus.

  • Fmoc Group Dissociation: As collision energy increases, the N-terminal Fmoc group dominates the fragmentation cascade. It predictably cleaves to produce the highly stable fluorenylmethyl cation at m/z 179.1, or undergoes a neutral loss of the entire Fmoc carbamate moiety (222 Da) 3.

  • Impurity Signatures: Recent analytical investigations reveal that Fmoc-protected amino acids are prone to degradative side reactions during synthesis and storage, forming ene (-2 Da) and epoxide (+14 Da) impurities adjacent to the fluorene core [[4]](). Identifying these subtle mass shifts requires the sub-ppm mass accuracy of HRMS platforms.

Fragmentation Precursor [M+H]+ m/z 383.2 Fmoc-D-Dap-OtBu IsoLoss [M+H - 56]+ m/z 327.2 Loss of Isobutylene Precursor->IsoLoss Low Energy CID (-56 Da) FmocCation Fluorenylmethyl Cation m/z 179.1 Precursor->FmocCation High Energy CID Fmoc Cleavage FmocLoss [M+H - 222]+ m/z 161.1 Loss of Fmoc Precursor->FmocLoss Neutral Loss (-222 Da) IsoLoss->FmocCation Sequential CID

Caption: CID fragmentation pathways of Fmoc-D-Dap-OtBu [M+H]+ under ESI+.

Platform Comparison: Q-TOF vs. QqQ

Laboratories must select the appropriate MS architecture based on the analytical objective.

  • Q-TOF (High-Resolution MS): Superior for untargeted impurity profiling. It easily resolves the +14.015 Da mass shift of epoxide impurities from background matrix noise, which is impossible on nominal-mass instruments 4.

  • QqQ (Triple Quadrupole): Superior for targeted quantification. Using Multiple Reaction Monitoring (MRM), QqQ provides unparalleled signal-to-noise (S/N) ratios for detecting trace amounts of unreacted Fmoc-D-Dap-OtBu during peptide synthesis monitoring or biological clearance assays 5.

Workflow Sample Fmoc-D-Dap-OtBu HCl Sample Preparation LC UHPLC Separation (C18, 0.1% FA) Sample->LC QTOF Q-TOF HRMS (Full Scan / ddMS2) LC->QTOF Structural Elucidation QQQ QqQ MS (MRM Mode) LC->QQQ Targeted Analysis Impurity Impurity Profiling (Ene/Epoxide ID) QTOF->Impurity Quant Trace Quantification (Femtomole LOD) QQQ->Quant

Caption: Comparative LC-MS workflow: Q-TOF for impurity profiling vs. QqQ for quantification.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following step-by-step methodology incorporates a self-validating System Suitability Test (SST).

Step 1: Sample Preparation & Causality
  • Dissolve Fmoc-D-Dap-OtBu HCl in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid (FA) to a final concentration of 10 µg/mL.

  • Causality Check: The inclusion of 0.1% FA is non-negotiable. It ensures the free β-amine of the Dap residue remains fully protonated, suppressing secondary electrostatic interactions with residual silanols on the stationary phase that would otherwise cause severe peak tailing. Furthermore, it acts as a proton donor to maximize ionization efficiency in ESI+ mode 3.

Step 2: System Suitability Test (SST)
  • Before injecting the primary sample, inject a 1 µg/mL standard of Fmoc-Ala-OH.

  • Validation: The system is validated for Fmoc-D-Dap-OtBu analysis only if the SST yields a base peak fragment of m/z 179.1 at a normalized collision energy of 25 eV. This proves the collision cell is correctly calibrated for Fmoc cleavage.

Step 3: UHPLC Separation
  • Column: Superficially porous C18 column (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV; Desolvation Temp: 350 °C.

  • QqQ MRM Setup: Set transitions at 383.2 → 179.1 (Quantifier, CE: 25 eV) and 383.2 → 327.2 (Qualifier, CE: 15 eV).

  • Q-TOF Setup: Acquire MS1 over m/z 100–1000, with data-dependent MS/MS (ddMS2) triggering on the top 3 most intense ions.

Quantitative Data & Performance Metrics

The following tables summarize the expected quantitative fragmentation data and objectively compare the performance of the two MS platforms.

Table 1: Key Fragmentation Ions of Fmoc-D-Dap-OtBu [M+H]+

Fragment Ion (m/z)Structural AssignmentNeutral LossCollision Energy (Optimal)Diagnostic Utility
383.2 Intact Precursor [M+H]+ None5 eVMolecular weight confirmation
327.2 [M+H−Isobutylene]+ 56 Da15 eVConfirms intact C-terminal OtBu ester
179.1 Fluorenylmethyl Cation204 Da25 eVConfirms presence of N-terminal Fmoc
161.1 [M+H−Fmoc]+ 222 Da20 eVConfirms Dap backbone integrity

Table 2: Performance Comparison: Q-TOF vs. QqQ for Fmoc-D-Dap-OtBu Analysis

Analytical MetricQ-TOF (HRMS)QqQ (Triple Quadrupole)Winner / Best Use Case
Mass Accuracy < 2 ppmNominal (~0.5 Da)Q-TOF (Essential for identifying +14 Da epoxides)
Limit of Detection (LOD) ~500 femtomoles< 10 femtomolesQqQ (Superior for trace quantification)
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ (Better for complex matrix assays)
Data Acquisition Untargeted (Full Scan / ddMS2)Targeted (MRM)Context Dependent

References

  • A Comparative Guide to Mass Spectrometry Fragmentation of Peptides with Fmoc-Ser-OMe - Benchchem.
  • Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl)
  • An In-depth Technical Guide to Mpeg5-t-butyl ester: Properties and Applic
  • Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc)
  • (SiFA)SeFe: A Hydrophilic Silicon-Based Fluoride Acceptor Enabling Versatile Peptidic Radiohybrid Tracers - PMC.

Sources

Validation

A Comparative Guide to Reverse-Phase HPLC for Purity Analysis of Fmoc-D-Dap-OtBu HCl

For Researchers, Scientists, and Drug Development Professionals The chemical and stereochemical purity of Fmoc-protected amino acids, such as Fmoc-D-Dap-OtBu HCl, is a critical determinant of success in solid-phase pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The chemical and stereochemical purity of Fmoc-protected amino acids, such as Fmoc-D-Dap-OtBu HCl, is a critical determinant of success in solid-phase peptide synthesis (SPPS).[1] Impurities present in these building blocks can introduce undesired modifications into the peptide sequence, leading to challenging purification processes and potentially compromising the biological activity and safety of the final therapeutic peptide.[2] This guide provides a comprehensive, in-depth analysis of reverse-phase high-performance liquid chromatography (RP-HPLC) for the purity assessment of Fmoc-D-Dap-OtBu HCl. It offers a comparative perspective on methodological choices, detailed experimental protocols, and the scientific rationale underpinning these decisions.

The Central Role of Purity in Peptide Synthesis

Fmoc-D-Dap-OtBu HCl, or Nα-(9-Fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid tert-butyl ester hydrochloride, is a crucial building block in the synthesis of complex and modified peptides.[3][4] The presence of even minor impurities can have a cascading effect on the overall yield and purity of the final peptide.[5] Common impurities in Fmoc-amino acids can stem from their synthesis and storage, and include:

  • Dipeptides (Fmoc-Xaa-Xaa-OH): Formation of these during the Fmoc protection step can lead to the insertion of an extra amino acid residue.[2][6]

  • Free Amino Acids: Incomplete Fmoc protection or degradation can result in deletions or double insertions in the peptide sequence.[6]

  • β-Alanyl Impurities: These can arise from the rearrangement of the Fmoc-introducing reagent.[7]

  • Enantiomeric Impurities: The presence of the L-enantiomer can lead to the formation of diastereomeric peptides that are often difficult to separate from the target peptide.[8]

  • Other Synthesis-Related Impurities: These can include byproducts from side-chain deprotection or modifications to the Fmoc group itself, such as "ene" and "epoxide" alterations.[9]

Given the potential impact of these impurities, a robust and reliable analytical method for purity determination is not just a quality control measure but a cornerstone of successful peptide development.

Reverse-Phase HPLC: The Gold Standard for Purity Analysis

Reverse-phase HPLC is the most widely adopted method for assessing the chemical purity of Fmoc-amino acids.[1][10] Its popularity stems from its high resolution, sensitivity, and the versatility offered by a wide array of stationary phases and mobile phase compositions.[11] The principle of RP-HPLC involves the separation of analytes based on their hydrophobicity. A non-polar stationary phase (typically C8 or C18) is used in conjunction with a polar mobile phase. Less polar compounds, like Fmoc-D-Dap-OtBu HCl, interact more strongly with the stationary phase and thus have longer retention times.

The selection of chromatographic conditions is paramount for achieving optimal separation of the main compound from its potential impurities.[11] Key parameters to consider include:

  • Column: A C18 column is a common and effective choice for the separation of Fmoc-protected amino acids.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent (typically acetonitrile) is employed to effectively separate compounds with a range of polarities.[1]

  • Detection: The fluorenyl group of the Fmoc protecting group has a strong UV absorbance, making UV detection a highly sensitive method for quantification.[12]

Experimental Protocol: Purity Analysis of Fmoc-D-Dap-OtBu HCl by RP-HPLC

This section outlines a detailed, step-by-step methodology for the purity analysis of Fmoc-D-Dap-OtBu HCl.

Materials and Reagents
  • Fmoc-D-Dap-OtBu HCl sample

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Reference standards for potential impurities (if available)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Photodiode Array (PDA) detector[13]

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 4.6 x 250 mm, 5 µm particle sizeProvides excellent resolving power for Fmoc-amino acids and their impurities.[1]
Mobile Phase A 0.1% TFA in WaterThe acidic modifier improves peak shape and resolution.[1]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[1]
Gradient 5% to 95% B over 20 minutesA broad gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 265 nmThis wavelength provides high sensitivity for the Fmoc group.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Procedure
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Fmoc-D-Dap-OtBu HCl and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration:

    • Equilibrate the HPLC system with the initial mobile phase composition (5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject the prepared sample onto the column.

    • Run the gradient program and acquire the chromatogram for a sufficient duration to ensure all components have eluted.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of Fmoc-D-Dap-OtBu HCl using the area percent method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Workflow for RP-HPLC Purity Analysis

RP-HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample dissolve->filter equilibrate System Equilibration filter->equilibrate inject Inject Sample equilibrate->inject run Run Gradient inject->run detect UV Detection run->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for the purity analysis of Fmoc-D-Dap-OtBu HCl by RP-HPLC.

Comparative Analysis of Purity Assessment Methods

While RP-HPLC is the predominant technique, other methods can be employed for the purity analysis of amino acids. A comparison with these alternatives highlights the strengths of RP-HPLC for this specific application.

Analytical MethodPrincipleAdvantages for Fmoc-D-Dap-OtBu HCl AnalysisDisadvantages
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution, high sensitivity (due to Fmoc group), well-established methodology, suitable for quantifying a wide range of impurities.[1][11]May not resolve enantiomeric impurities without a chiral stationary phase.
Chiral HPLC Separation of enantiomers using a chiral stationary phase.Essential for determining enantiomeric purity.[8]Not typically used for general chemical purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-based detection.Provides molecular weight information for impurity identification, highly sensitive and specific.[10][14]More complex instrumentation and data analysis, may not be necessary for routine purity checks.
Quantitative NMR (qNMR) Quantification based on the integration of NMR signals relative to a certified internal standard.Provides absolute quantification without the need for a reference standard of the analyte, can detect a wide range of impurities.[15]Lower sensitivity compared to HPLC, requires specialized equipment and expertise.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High separation efficiency, low sample and reagent consumption.[]Can have lower reproducibility compared to HPLC, less commonly used for routine purity analysis of Fmoc-amino acids.

For routine quality control of Fmoc-D-Dap-OtBu HCl, RP-HPLC offers the optimal balance of performance, reliability, and accessibility. For in-depth impurity profiling and characterization, coupling HPLC with mass spectrometry (LC-MS) is a powerful approach.

Conclusion

The purity of Fmoc-D-Dap-OtBu HCl is a non-negotiable prerequisite for the successful synthesis of high-quality peptides. Reverse-phase HPLC stands out as the most suitable and widely accepted analytical technique for the routine assessment of its chemical purity. By understanding the principles of the method, carefully selecting chromatographic conditions, and adhering to a validated protocol, researchers can ensure the integrity of their starting materials, leading to more reproducible and reliable outcomes in their peptide synthesis endeavors. For comprehensive characterization, orthogonal techniques such as chiral HPLC and LC-MS should be considered to provide a complete purity profile.

References

  • Benchchem. A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem. Accessed March 25, 2026.
  • Holzgrabe U, Nap CJ, Beyer T, Almeling S. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. J Sep Sci. 2010;33(16):2402-2410.
  • Isidro-Llobet A, et al. Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization.
  • Sigma-Aldrich. Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich. Accessed March 25, 2026.
  • Hlebowicz et al. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives.
  • Sigma-Aldrich. Novabiochem® Enhanced specification Fmoc-amino acids. Sigma-Aldrich. Accessed March 25, 2026.
  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Accessed March 25, 2026.
  • Creative Peptides. Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
  • Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. 2024.
  • Chem-Impex. Na-Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride. Chem-Impex. Accessed March 25, 2026.
  • Phenomenex. APPLICATIONS. Phenomenex. Accessed March 25, 2026.
  • BOC Sciences. A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. BOC Sciences. Accessed March 25, 2026.
  • Sigma-Aldrich. Fmoc-L-Dap-OtBu HCl | 2098497-06-2. Sigma-Aldrich. Accessed March 25, 2026.
  • Ghugare PS, Kumar S. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Fields CG, Loffet A, Kates SA, Fields GB. Identification of PTH-Amino Acids by HPLC.
  • Ziegler J, et al. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
  • Bapeks. Fmoc-Dap-OtBu.HCl. Bapeks. Accessed March 25, 2026.
  • van den Oetelaar PJM, et al.
  • NJ Labs. Amino Acids Testing Services : Assay, Purity, and Impurities. NJ Labs. Accessed March 25, 2026.
  • Dickie A. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks. 2025.
  • WuXi AppTec. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. WuXi AppTec. 2025.
  • Creative Proteomics. Methods for Amino Acids Analysis. Creative Proteomics Blog. Accessed March 25, 2026.
  • Dong MW. A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Borman P, et al. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. 2010.
  • Rao BM, et al. Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. 2010.
  • Gilar M, et al.
  • ChemicalBook. H-L-Dap(Fmoc)-OtBu*HCl | 291529-78-7. ChemicalBook. Accessed March 25, 2026.
  • Bapeks. Fmoc-D-Dap-OtBu.HCl. Bapeks. Accessed March 25, 2026.
  • Teledyne ISCO.
  • Waters. Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method.

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Comparative

Validation of orthogonal deprotection for Fmoc-D-Dap-OtBu HCl

Validation of Orthogonal Deprotection for Fmoc-D-Dap-OtBu HCl: A Comparative Guide for Complex Bioconjugates In the development of advanced bioconjugates—such as multivalent macrocyclic peptides and radiohybrid (rh) trac...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Orthogonal Deprotection for Fmoc-D-Dap-OtBu HCl: A Comparative Guide for Complex Bioconjugates

In the development of advanced bioconjugates—such as multivalent macrocyclic peptides and radiohybrid (rh) tracers—the strategic selection of orthogonal protecting groups dictates both the yield and the viability of the synthetic route. As a Senior Application Scientist, I frequently evaluate building blocks that minimize synthetic steps while maximizing chemoselectivity.

Fmoc-D-Dap-OtBu HCl (N-α-Fmoc-D-2,3-diaminopropionic acid tert-butyl ester hydrochloride) represents a highly specialized, "reverse-orientation" building block. Unlike traditional Fmoc-amino acids used in standard solid-phase peptide synthesis (SPPS), this derivative presents a free β-amine (stabilized as an HCl salt) while the α-amine and α-carboxyl are strictly protected. This guide objectively evaluates the orthogonal deprotection strategy for Fmoc-D-Dap-OtBu HCl, comparing its performance against alternative Dap derivatives and detailing field-proven protocols for its application.

Mechanistic Causality: The Orthogonal Triad

The synthetic utility of Fmoc-D-Dap-OtBu HCl lies in its self-contained orthogonal triad, which allows for sequential, site-specific derivatization without cross-reactivity:

  • The β-Amine (Free, HCl Salt): Provided as a hydrochloride salt to prevent auto-condensation and degradation during storage. Upon in situ neutralization with a non-nucleophilic base (e.g., DIPEA), it serves as the primary nucleophile for immediate conjugation to a target carboxyl group, [1].

  • The α-Amine (Fmoc-Protected): Completely stable to acidic conditions and coupling reagents. It is selectively removed via base-catalyzed E1cb β-elimination (e.g., 20% piperidine), exposing the α-amine for subsequent elongation.

  • The α-Carboxyl (OtBu-Protected): Highly stable to the basic conditions required for Fmoc removal. It requires strong acid (e.g., 95% TFA) for heterolytic cleavage, generating a stable tert-butyl cation. This step is typically reserved for the final global cleavage, releasing the free carboxylic acid[1].

Comparative Analysis: Selecting the Right Dap Derivative

When designing branched peptides or chelator-peptide conjugates, chemists typically choose between Fmoc-D-Dap-OtBu HCl and side-chain protected alternatives like Fmoc-D-Dap(ivDde)-OH or Fmoc-D-Dap(Alloc)-OH. The decision hinges on the required coupling vector and the tolerance of the payload to specific deprotection conditions.

Table 1: Objective Comparison of Orthogonal Dap Building Blocks

FeatureFmoc-D-Dap-OtBu HClFmoc-D-Dap(ivDde)-OHFmoc-D-Dap(Alloc)-OH
Primary Coupling Vector β-amine (Side-chain first)α-carboxyl (Main-chain first)α-carboxyl (Main-chain first)
Side-Chain Status Free (HCl salt)Protected (ivDde)Protected (Alloc)
Side-Chain Deprotection None required 2% Hydrazine in DMFPd(PPh₃)₄, PhSiH₃
α-Carboxyl Status Protected (OtBu)FreeFree
Risk Profile Steric hindrance at the β-amineHydrazine-induced Fmoc lossHeavy metal (Pd) toxicity/cleanup
Ideal Application Radiohybrid bridging, reverse synthesisStandard SPPS with orthogonal branchingOn-resin macrocyclization

The selection of Fmoc-D-Dap-OtBu HCl is particularly advantageous when synthesizing highly sensitive molecules. For instance,, Fmoc-D-Dap-OtBu HCl is utilized as a bridging unit. The free β-amine is coupled to a distal carboxylic acid on the DOTA-TATE scaffold. Subsequently, the Fmoc group is removed to attach the silicon-based fluoride acceptor (SiFA) moiety, while the OtBu group remains intact until the final TFA cleavage[1]. This circumvents the need for hydrazine or palladium, which could otherwise compromise the DOTA chelator or degrade the peptide backbone.

Conversely, while building blocks like Fmoc-D-Dap(Boc)-OH are frequently employed in [2], Fmoc-D-Dap-OtBu HCl offers the distinct advantage of an immediate side-chain conjugation vector without requiring an initial acid-deprotection step.

Table 2: Quantitative Performance Metrics of Fmoc-D-Dap-OtBu HCl in Bioconjugation

MetricValueMechanistic Driver
Average Step-Wise Yield ~75%High nucleophilicity of the unhindered primary β-amine upon neutralization.
Coupling Time 2 Hours (RT)Rapid kinetics driven by HATU/DIPEA activation of the target carboxyl.
Equivalents Required 1.5 - 2.0 eqMinimal excess needed compared to standard SPPS (typically 4-5 eq), reducing cost.
Fmoc Removal Efficiency >99% (20 min)Complete orthogonality; OtBu ester remains 100% intact during piperidine treatment.

Workflow Visualization

G Start Fmoc-D-Dap-OtBu HCl (Free β-NH₂) Step1 Side-Chain Coupling (Amide bond formation) Start->Step1 Intermediate1 Fmoc-D-Dap(R)-OtBu (Protected α-NH₂ & α-COOH) Step1->Intermediate1 Step2 Fmoc Deprotection (20% Piperidine/DMF) Intermediate1->Step2 Intermediate2 H-D-Dap(R)-OtBu (Free α-NH₂) Step2->Intermediate2 Step3 α-Amine Conjugation (e.g., SiFA or Peptide) Intermediate2->Step3 Intermediate3 R'-D-Dap(R)-OtBu (Protected α-COOH) Step3->Intermediate3 Step4 OtBu Deprotection / Cleavage (95% TFA) Intermediate3->Step4 Final Fully Deprotected Conjugate (Free α-COOH) Step4->Final

Workflow of orthogonal deprotection for Fmoc-D-Dap-OtBu HCl in bioconjugation.

Experimental Validation: Self-Validating Protocol

To ensure high fidelity in bioconjugation, the following protocol outlines the step-by-step methodology for utilizing Fmoc-D-Dap-OtBu HCl, complete with mechanistic rationale and validation checkpoints.

Objective: Conjugate Fmoc-D-Dap-OtBu HCl to a resin-bound peptide's free carboxyl group, followed by Fmoc removal and subsequent α-amine derivatization.

Step 1: In Situ Neutralization and Side-Chain Coupling

  • Action: Dissolve 1.5 equivalents of Fmoc-D-Dap-OtBu HCl and 1.5 equivalents of HATU in anhydrous DMF. Add 4.0 equivalents of DIPEA. Add the activated mixture to the resin bearing a free carboxyl group and agitate for 2 hours at room temperature.

  • Causality: DIPEA serves a dual purpose: it neutralizes the HCl salt of the β-amine, rendering it nucleophilic, and deprotonates the target carboxylic acid to facilitate HATU-mediated activation.

  • Validation: Perform a micro-cleavage of a small resin aliquot. Analyze via LC-MS to confirm the mass addition of the Fmoc-D-Dap-OtBu moiety (+408 Da).

Step 2: Fmoc Deprotection (α-Amine Exposure)

  • Action: Wash the resin thoroughly with DMF. Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.

  • Causality: Piperidine induces E1cb β-elimination of the Fmoc group. The OtBu ester remains completely stable under these basic conditions, ensuring no premature cleavage at the C-terminus.

  • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm in the deprotection effluent. A return to baseline absorbance confirms complete removal.

Step 3: Global Cleavage and OtBu Deprotection

  • Action: Following the final α-amine conjugation step, treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIPS, and 2.5% H₂O for 2.5 hours.

  • Causality: The strong acid heterolytically cleaves the OtBu ester to yield a free α-carboxyl and simultaneously cleaves the peptide from the solid support. TIPS (triisopropylsilane) acts as a scavenger to trap the highly reactive tert-butyl cations, preventing the re-alkylation of nucleophilic residues on the peptide.

  • Validation: Analyze the precipitated crude product via high-resolution LC-MS to confirm the mass shift corresponding to the loss of the tert-butyl group (-56 Da) and the absence of +56 Da tert-butyl adducts.

References

  • Deiser, S., Fenzl, S., König, V., et al. "(SiFA)SeFe: A Hydrophilic Silicon-Based Fluoride Acceptor Enabling Versatile Peptidic Radiohybrid Tracers." Journal of Medicinal Chemistry, ACS Publications, 2024.[Link]

  • Zhao, X., Li, X., Zhang, S., et al. "Efficient Synthesis of Enlicitide Chloride through Convergent Solution-Phase and Hybrid Solution–Solid-Phase Strategies." Precision Chemistry, ACS Publications, 2025.[Link]

Sources

Validation

A Researcher's Guide to Solid-Phase Synthesis: Fmoc-D-Dap(Boc)-OH vs. Fmoc-D-Dap-OtBu HCl

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is paramount to achieving high purity and yield of the target peptide. For the incorpora...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is paramount to achieving high purity and yield of the target peptide. For the incorporation of D-diaminopropionic acid (D-Dap), a non-proteinogenic amino acid often utilized for introducing branching, labeling, or cyclization points, two commonly employed derivatives are Fmoc-D-Dap(Boc)-OH and Fmoc-D-Dap-OtBu HCl. This guide provides an in-depth technical comparison of these two reagents, offering field-proven insights to aid researchers in making an informed decision for their specific synthetic strategy.

Structural and Functional Overview

At the heart of the comparison lie the side-chain protecting groups: a tert-butyloxycarbonyl (Boc) group on the β-amino group for Fmoc-D-Dap(Boc)-OH, and a tert-butyl (OtBu) ester on the carboxyl group for a conceptual Fmoc-D-Dap-OtBu (assuming the context of a side-chain carboxyl, though D-Dap's side chain is an amine). A more accurate comparison is with Fmoc-D-Asp(OtBu)-OH, which has a side-chain carboxyl. For the purpose of this guide, we will focus on the comparison of the Boc-protected β-amine of D-Dap versus a side-chain OtBu ester, as these are both acid-labile protecting groups commonly encountered in Fmoc SPPS.

  • Fmoc-D-Dap(Boc)-OH: This derivative presents a free α-carboxylic acid for standard coupling to the resin-bound peptide chain. The side-chain β-amino group is protected by the acid-labile Boc group. This is a standard building block for incorporating a D-Dap residue with a protected side-chain amine.[1][2]

  • Fmoc-D-Dap-OtBu HCl: This nomenclature is less common. A more typical building block with a side-chain tert-butyl ester would be Fmoc-D-Asp(OtBu)-OH or Fmoc-D-Glu(OtBu)-OH.[1] These have a side-chain carboxyl group protected as a tert-butyl ester. The tert-butyl ester is also acid-labile. For the purpose of this guide, we will proceed by comparing the implications of using a Boc-protected amine versus a tert-butyl-protected carboxylic acid side chain in the context of SPPS.

The choice between these protecting groups dictates the subsequent deprotection strategy and can influence the overall success of the synthesis. Both Boc and OtBu groups are cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which makes them compatible with the standard Fmoc/tBu strategy where the temporary Nα-Fmoc group is removed with a base like piperidine.[3][4]

Head-to-Head Performance Comparison

The performance of these building blocks can be evaluated based on several key parameters:

ParameterFmoc-D-Dap(Boc)-OHFmoc-D-Asp(OtBu)-OH (as proxy for side-chain OtBu)Key Considerations & Causality
Solubility Generally good solubility in common SPPS solvents like DMF and NMP.[5][6]Typically exhibits good solubility in DMF and NMP.The bulky, nonpolar nature of the Fmoc and Boc/OtBu groups generally ensures good solubility in polar aprotic solvents used in SPPS.
Coupling Efficiency High coupling efficiency is expected with standard coupling reagents like HBTU, HATU, or DIC/HOBt.[7][8]High coupling efficiency is also expected.The reactivity is primarily determined by the free α-carboxylic acid, which is identical in both conceptual building blocks. Steric hindrance from the side chain is minimal for these small amino acids.
Side-Chain Protecting Group Stability The Boc group is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF).[1][9]The OtBu group is stable to the basic conditions of Fmoc deprotection.[1][3]Both protecting groups are designed to be orthogonal to the base-labile Fmoc group.
Final Cleavage & Deprotection The Boc group is readily cleaved with a standard TFA "cocktail" (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).[10][11][12]The OtBu group is also efficiently cleaved with a standard TFA cocktail.[10][11][12]Both groups are removed via an acid-catalyzed mechanism, generating a tert-butyl cation that needs to be scavenged to prevent side reactions.[13]
Potential Side Reactions Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation generated during cleavage.[13] This can be mitigated by using scavengers like triisopropylsilane (TIS) and water.[10][12]Similar to the Boc group, the cleavage of the OtBu group generates a tert-butyl cation, necessitating the use of scavengers.[13] For Asp(OtBu), aspartimide formation is a significant risk, particularly with certain following amino acids (e.g., Gly, Ser, Asn).[14][15] This can occur under both basic (during Fmoc deprotection) and acidic conditions.Aspartimide formation is a sequence-dependent intramolecular cyclization that is a known issue with aspartic acid derivatives.[15][16][17] The use of sterically hindered protecting groups or the addition of additives like HOBt to the deprotection solution can help suppress this side reaction.[17]

Strategic Application & Experimental Design

The choice between Fmoc-D-Dap(Boc)-OH and an OtBu-protected analogue hinges on the desired functionality in the final peptide.

  • Use Case for Fmoc-D-Dap(Boc)-OH: This is the building block of choice when the goal is to incorporate a D-Dap residue where the side-chain amine will be deprotected in the final cleavage step. This free amine can then be used for subsequent modifications such as labeling with a fluorophore or biotin, or for creating a branched peptide by extending a second peptide chain from this position.

  • Use Case for a Side-Chain OtBu Ester (e.g., Fmoc-D-Asp(OtBu)-OH): This is used when a D-aspartic acid residue is required in the peptide sequence. The OtBu group protects the side-chain carboxylic acid during synthesis and is removed during the final cleavage to yield the free carboxylic acid.

Decision Workflow for Building Block Selection

G start Define desired functionality at D-amino acid position side_chain_amine Need a free side-chain amine post-cleavage? start->side_chain_amine side_chain_carboxyl Need a free side-chain carboxyl post-cleavage? start->side_chain_carboxyl use_dap_boc Select Fmoc-D-Dap(Boc)-OH side_chain_amine->use_dap_boc Yes use_asp_otbu Select Fmoc-D-Asp(OtBu)-OH side_chain_carboxyl->use_asp_otbu Yes consider_modification Post-synthesis modification (labeling, branching) use_dap_boc->consider_modification consider_aspartimide Be aware of potential aspartimide formation use_asp_otbu->consider_aspartimide

Caption: Decision tree for selecting the appropriate D-amino acid derivative.

Experimental Protocols

Below are representative protocols for the incorporation and subsequent deprotection of these building blocks in a manual SPPS workflow.

Standard SPPS Workflow Overview

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Cleavage & Purification Resin_Swell 1. Swell Resin in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Repeat for each amino acid Coupling 4. Amino Acid Coupling (e.g., HBTU/DIPEA in DMF) Wash1->Coupling Repeat for each amino acid Wash2 5. DMF Wash Coupling->Wash2 Repeat for each amino acid Kaiser_Test 6. Monitor Completion (Kaiser Test) Wash2->Kaiser_Test Repeat for each amino acid Kaiser_Test->Fmoc_Deprotection Repeat for each amino acid Final_Wash 7. Final Washes (DCM, MeOH) & Drying Kaiser_Test->Final_Wash After final amino acid Cleavage 8. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation 9. Precipitate Peptide in Cold Ether Cleavage->Precipitation Purification 10. Purify by HPLC Precipitation->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Coupling of Fmoc-D-Dap(Boc)-OH
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% (v/v) piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[18][19]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-Dap(Boc)-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.[20]

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

    • Allow the pre-activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.[19][21]

  • Monitoring and Washing:

    • Monitor the reaction for completion using a qualitative test for free amines (e.g., the Kaiser test).[22]

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

  • Repeat: Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation: After the final coupling and Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.[12]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, non-malodorous cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[12]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours. The cleavage of both the Boc and OtBu groups will occur during this step.[10][11]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.[10]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Recommendations

The selection between Fmoc-D-Dap(Boc)-OH and an OtBu-protected analogue is fundamentally driven by the desired final structure of the peptide.

  • Choose Fmoc-D-Dap(Boc)-OH when your synthetic goal is to introduce a D-diaminopropionic acid residue with a side-chain amine that will be deprotected during the final cleavage step, making it available for subsequent modifications.

  • Choose an Fmoc-D-amino acid with a side-chain OtBu ester (like Fmoc-D-Asp(OtBu)-OH) when your target peptide requires a D-amino acid with a side-chain carboxylic acid. When using this building block, be mindful of the potential for aspartimide formation and consider strategies to mitigate this side reaction, such as careful selection of the following amino acid or the use of modified deprotection conditions.

By understanding the distinct chemical properties of the Boc and OtBu protecting groups and their implications for SPPS, researchers can strategically select the optimal building block to ensure a successful synthesis of their target peptide.

References

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • APPTec (n.d.).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • LifeTein (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • BenchChem (2025). Navigating the Solubility of Boc-Dap-OH: A Technical Guide for Researchers.
  • BenchChem (2025). A Comparative Guide to Coupling Reagent Efficiency for H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis.
  • BenchChem (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). Solid-phase peptide synthesis. RSC Drug Discovery Series, (49), 1-37.
  • A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. (n.d.).
  • Thermo Fisher Scientific (n.d.).
  • BenchChem (2025). Application Notes and Protocols for Boc-Pyr-OtBu in Boc-SPPS.
  • Aapptec (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Vankayalapati, H., et al. (2010). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(20), 2677-2680.
  • ResearchGate (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...
  • Highfine Biotech (2025). Exploring the Diverse Functions of HBTU in Peptide Synthesis.
  • BenchChem (n.d.).
  • Sigma-Aldrich (n.d.). Selecting Orthogonal Building Blocks.
  • BenchChem (2025).
  • Reigh, N., et al. (2019). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 30(10), 1133-1138.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Google Patents (n.d.). CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound.
  • Kost, C., et al. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group.
  • Gyros Protein Technologies (n.d.).
  • BenchChem (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Dap Residues.
  • Sabatino, G., et al. (2021). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Molecules, 26(11), 3254.
  • Deliver Therapeutics (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries.
  • Boas, U., et al. (2001). A method for removal of N-Boc protecting groups from substrates on TFA-sensitive resins. Journal of the Chemical Society, Perkin Transactions 1, (11), 1272-1274.
  • Sigma-Aldrich (n.d.). Fmoc Resin Cleavage and Deprotection.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(5), 1165-1186.
  • BOC Sciences (n.d.).
  • AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 747-757.
  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527.
  • ResearchGate (n.d.). Solubility of Fmoc protected amino acids used in Project C.
  • BenchChem (n.d.). Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS).
  • MedChemExpress (n.d.). Fmoc-D-Dap(Boc)
  • Organic Chemistry Portal (n.d.). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT.
  • BenchChem (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Fmoc-D-Dap-OtBu HCl

As a Senior Application Scientist, I have developed this comprehensive technical guide to establish the definitive standard for handling Fmoc-D-Dap-OtBu HCl (N-α-Fmoc-D-2,3-diaminopropionic acid tert-butyl ester hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this comprehensive technical guide to establish the definitive standard for handling Fmoc-D-Dap-OtBu HCl (N-α-Fmoc-D-2,3-diaminopropionic acid tert-butyl ester hydrochloride, CAS: 251317-00-7).

This derivative is a critical building block in Solid-Phase Peptide Synthesis (SPPS), enabling the introduction of an orthogonally protected diamino acid residue. However, its hydrochloride salt form and fine powder morphology present specific physicochemical hazards that require rigorous operational and environmental controls.

Hazard Profile & Causality-Driven PPE Selection

Fmoc-amino acid hydrochlorides are highly hygroscopic, fine powders that carry a significant risk of electrostatic dispersion[1]. They are universally classified as skin, eye, and respiratory irritants[2]. Standardizing your Personal Protective Equipment (PPE) is not merely about compliance; it is about understanding the chemical causality behind the protection.

Table 1: Hazard Summary and PPE Specifications

Hazard VectorChemical/Physical CausalityRequired PPE Specification
Inhalation Fine HCl salt dust aerosolizes easily due to electrostatic charging during transfer[1].N95/P100 Particulate Respirator (if handling outside a fume hood). Primary control must be a certified chemical fume hood[3].
Dermal Exposure The powder reacts with skin moisture to cause localized acidic irritation.Nitrile Gloves (Min 0.11 mm thickness) . Causality: While the powder does not degrade latex, the DMF/NMP solvents used for dissolution rapidly permeate latex. Nitrile offers superior chemical resistance[4].
Ocular Exposure Airborne particulates can cause severe corneal irritation.Snug-fitting Safety Goggles . Standard safety glasses with side shields are insufficient against aerosolized fine powders.
Systemic/Body Spills during dissolution in organic solvents (DMF/DCM).Flame-retardant Lab Coat . Ensure cuffs are tucked into gloves to prevent wrist exposure.

Operational Plan: Safe Handling and SPPS Integration

The following protocol provides a self-validating workflow for incorporating Fmoc-D-Dap-OtBu HCl into an SPPS cycle. Every step is designed to mitigate the inherent risks of the reagent while maximizing synthetic yield.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the Fmoc-D-Dap-OtBu HCl vial from -20°C storage. Place it in a desiccator and allow it to reach ambient temperature (approx. 30–60 minutes) before opening.

    • Causality: This prevents atmospheric moisture from condensing on the hygroscopic powder. Moisture prematurely hydrolyzes activating reagents (like DIC or HATU) during the coupling phase, drastically reducing yield[1].

  • Static-Controlled Weighing: Operate strictly inside a chemical fume hood with the sash lowered[4]. Use an anti-static gun (e.g., Zerostat) on the weigh boat and metal spatula prior to transfer.

    • Causality: Fmoc-protected amino acids are prone to electrostatic charging, which causes the powder to "jump" and aerosolize, creating an immediate inhalation hazard and leading to inaccurate stoichiometric measurements[1].

  • Dissolution: Dissolve the weighed powder in peptide-synthesis grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of 0.2 M to 0.5 M.

  • Activation: Add the coupling reagent (e.g., HATU) at a 0.95 molar equivalent relative to the amino acid.

    • Caution: HATU is a severe allergen and known sensitizer; handle with extreme care[5]. Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to initiate activation.

  • Coupling: Transfer the activated solution to the SPPS reaction vessel containing the swelled, Fmoc-deprotected resin. Agitate for 45–60 minutes.

SPPS_Workflow Start Start SPPS Cycle Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 Resin Wash (DMF / DCM) Deprotect->Wash1 Activate Activate Fmoc-D-Dap-OtBu HCl (HATU / DIPEA) Wash1->Activate Couple Peptide Coupling (Agitation 45-60 min) Activate->Couple Wash2 Resin Wash (DMF) Couple->Wash2 End Next Cycle or Cleavage Wash2->End

Fig 1: Standard Fmoc-SPPS coupling cycle for Fmoc-D-Dap-OtBu HCl.

Environmental Controls & Disposal Plan

SPPS generates highly complex, mixed waste streams. Improper disposal of Fmoc-D-Dap-OtBu HCl residues or its associated solvents can lead to dangerous exothermic reactions or environmental contamination. Waste management must follow strict segregation protocols[6].

Waste Segregation Logic
  • Halogenated Liquid Waste: Dichloromethane (DCM) used for resin swelling/washing, and Trifluoroacetic Acid (TFA) used for the final cleavage of the tBu protecting group and peptide from the resin[7].

  • Non-Halogenated Liquid Waste: DMF, NMP, and Piperidine (used for Fmoc deprotection)[]. Never mix Piperidine waste with TFA waste directly, as the acid-base neutralization is highly exothermic.

  • Solid Hazardous Waste: Spent resin, contaminated fritted cartridges, pipette tips, and empty Fmoc-D-Dap-OtBu HCl vials must be collected in puncture-resistant, clearly labeled solid chemical waste containers[6].

Waste_Management Waste SPPS Reaction Waste Solid Solid Waste (Resin, Vials, Tips) Waste->Solid Liquid Liquid Effluent Waste->Liquid Halogenated Halogenated Waste (DCM, TFA) Liquid->Halogenated Contains Cl/F NonHalogenated Non-Halogenated Waste (DMF, NMP, Piperidine) Liquid->NonHalogenated No Halogens

Fig 2: Segregation logic for SPPS chemical waste streams.

References

  • FMOC-D-DAP-OH HCL CAS#: 251317-00-7. ChemWhat. Available at: [Link]

  • Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? BioDuro-Sundia. Available at: [Link]

  • Peptide Synthesis for Beginners - Peptide Primers. American Peptide Society. Available at: [Link]

Sources

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